Product packaging for 2-Ethyl-4-fluoropyridine(Cat. No.:)

2-Ethyl-4-fluoropyridine

Cat. No.: B15220472
M. Wt: 125.14 g/mol
InChI Key: RQOWNUUTTCJVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethyl-4-fluoropyridine is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FN B15220472 2-Ethyl-4-fluoropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

2-ethyl-4-fluoropyridine

InChI

InChI=1S/C7H8FN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3

InChI Key

RQOWNUUTTCJVKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Ethyl-4-fluoropyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The following sections detail the most plausible multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound is a substituted pyridine derivative of increasing interest in the pharmaceutical industry. The presence of the fluorine atom at the 4-position can significantly modulate the physicochemical properties of molecules, including pKa, lipophilicity, and metabolic stability, making it a desirable feature in drug candidates. The ethyl group at the 2-position provides a vector for further functionalization or can be a key pharmacophoric element. This guide focuses on a robust and well-documented synthetic route commencing from readily available starting materials.

Primary Synthetic Pathway: A Multi-Step Approach

The most viable and well-documented synthetic route to this compound is a multi-step process that involves the sequential introduction of the ethyl and fluoro substituents onto the pyridine ring. This pathway can be broken down into four key transformations:

  • Ethylation: Introduction of the ethyl group at the 2-position of a suitable pyridine precursor.

  • Nitration: Introduction of a nitro group at the 4-position, which will serve as a precursor to the fluoro group.

  • Reduction: Conversion of the nitro group to an amino group.

  • Fluorination: Transformation of the amino group into a fluoro group via a Balz-Schiemann reaction.

The overall synthetic scheme is depicted below:

Overall_Synthesis_of_this compound 2-Chloropyridine 2-Chloropyridine 2-Ethylpyridine 2-Ethylpyridine 2-Chloropyridine->2-Ethylpyridine Step 1: Ethylation 2-Ethyl-4-nitropyridine 2-Ethyl-4-nitropyridine 2-Ethylpyridine->2-Ethyl-4-nitropyridine Step 2: Nitration 2-Ethyl-4-aminopyridine 2-Ethyl-4-aminopyridine 2-Ethyl-4-nitropyridine->2-Ethyl-4-aminopyridine Step 3: Reduction This compound This compound 2-Ethyl-4-aminopyridine->this compound Step 4: Fluorination

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the expected yields and key reaction parameters.

Step 1: Synthesis of 2-Ethylpyridine

The introduction of the ethyl group at the 2-position can be efficiently achieved via a Kumada cross-coupling reaction between 2-chloropyridine and ethylmagnesium chloride.

Experimental Protocol:

A solution of manganese(II) chloride tetrahydrofuran complex (MnCl₂(THF)₁.₆; 3 mol%) in anhydrous tetrahydrofuran (THF) is prepared in a glovebox. To this solution, 2-chloropyridine (1.0 equivalent) and an internal standard such as mesitylene are added. After stirring for five minutes at room temperature, a solution of ethylmagnesium chloride (1.2-2.6 equivalents) in THF is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of potassium carbonate (K₂CO₃). The organic layer is extracted with ethyl acetate, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYield
1Ethylation (Kumada Coupling)2-ChloropyridineEthylmagnesium chloride, MnCl₂(THF)₁.₆THFRoom Temp.24 h~85%

digraph "Step_1_Ethylation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"2-Chloropyridine" -> "2-Ethylpyridine" [label="EtMgCl, MnCl₂(THF)₁.₆\nTHF, Room Temp."]; }

Figure 2: Reaction scheme for the synthesis of 2-Ethylpyridine.

Step 2: Synthesis of 2-Ethyl-4-nitropyridine

The nitration of 2-ethylpyridine is typically carried out via its N-oxide derivative to direct the nitration to the 4-position.

Experimental Protocol:

2a. N-oxidation of 2-Ethylpyridine: 2-Ethylpyridine is treated with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to form 2-ethylpyridine-N-oxide.

2b. Nitration of 2-Ethylpyridine-N-oxide: To a cooled (0 °C) solution of 2-ethylpyridine-N-oxide in concentrated sulfuric acid, a nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is heated to 90-100 °C for several hours. The reaction is then cooled and carefully poured onto crushed ice. The mixture is neutralized with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and dried. The crude 2-ethyl-4-nitropyridine-N-oxide is then deoxygenated using a reducing agent like phosphorus trichloride (PCl₃) in chloroform by refluxing the mixture overnight[1]. After cooling, the reaction mixture is poured onto ice and basified with a saturated aqueous sodium bicarbonate solution. The product is extracted with chloroform, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-ethyl-4-nitropyridine[1].

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYield
2Nitration2-Ethylpyridine1. m-CPBA or H₂O₂/AcOH2. HNO₃/H₂SO₄3. PCl₃ChloroformReflux (deoxygenation)Overnight~70-80% (from N-oxide)

digraph "Step_2_Nitration" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"2-Ethylpyridine" -> "2-Ethylpyridine-N-oxide" [label="m-CPBA"]; "2-Ethylpyridine-N-oxide" -> "2-Ethyl-4-nitropyridine-N-oxide" [label="HNO₃, H₂SO₄"]; "2-Ethyl-4-nitropyridine-N-oxide" -> "2-Ethyl-4-nitropyridine" [label="PCl₃"]; }

Figure 3: Reaction scheme for the synthesis of 2-Ethyl-4-nitropyridine.

Step 3: Synthesis of 2-Ethyl-4-aminopyridine

The reduction of the nitro group to an amine is a standard transformation that can be achieved with high efficiency using various reducing agents.

Experimental Protocol:

To a solution of 2-ethyl-4-nitropyridine in glacial acetic acid, iron powder is added portion-wise. The mixture is then heated to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and the pH is adjusted to 7-8 with a 50% aqueous sodium hydroxide solution. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-ethyl-4-aminopyridine.

StepReactionStarting MaterialKey ReagentsSolventTemperatureTimeYield
3Reduction2-Ethyl-4-nitropyridineIron powderGlacial Acetic AcidReflux1-2 h>90%

digraph "Step_3_Reduction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"2-Ethyl-4-nitropyridine" -> "2-Ethyl-4-aminopyridine" [label="Fe, CH₃COOH\nReflux"]; }


---

#### **Step 4: Synthesis of this compound**

The final step involves the conversion of the amino group to a fluorine atom using the Balz-Schiemann reaction. This reaction proceeds via a diazonium salt intermediate.

**Experimental Protocol:**

In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, a 42% aqueous solution of tetrafluoroboric acid (HBF₄) is charged. 2-Ethyl-4-aminopyridine (1.0 equivalent) is added and dissolved by gentle heating. The solution is then cooled in an ice-water bath to 5-7 °C, at which point fine crystals of the corresponding pyridylammonium tetrafluoroborate will appear. A solution of sodium nitrite (NaNO₂; ~1.1 equivalents) in water is added slowly to this suspension, keeping the reaction temperature between 5-9 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature, then allowed to warm to room temperature. The mixture is then carefully added to a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The aqueous layer is extracted with dichloromethane (CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product can be further purified by vacuum distillation to yield pure this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield |
| :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| 4 | Fluorination (Balz-Schiemann) | 2-Ethyl-4-aminopyridine | HBF₄, NaNO₂ | Water, CH₂Cl₂ | 5-9 °C then RT | ~2-3 h | ~20-40% |

```dot
digraph "Step_4_Fluorination" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
  edge [fontname="Arial", color="#5F6368"];

  "2-Ethyl-4-aminopyridine" -> "this compound" [label="1. HBF₄, NaNO₂\n2. Heat"];
}

Figure 5: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step in the synthesis of this compound.

StepTransformationStarting MaterialProductTypical Yield
1Ethylation2-Chloropyridine2-Ethylpyridine~85%
2Nitration2-Ethylpyridine2-Ethyl-4-nitropyridine~70-80%
3Reduction2-Ethyl-4-nitropyridine2-Ethyl-4-aminopyridine>90%
4Fluorination2-Ethyl-4-aminopyridineThis compound~20-40%
Overall 2-Chloropyridine This compound ~10-25%

Alternative Synthetic Strategy

An alternative approach to this compound involves starting with a pre-fluorinated pyridine and introducing the ethyl group in a subsequent step.

Strategy B: Ethylation of a 4-Fluoropyridine Derivative

This strategy would typically involve the following steps:

  • Synthesis of a suitable 2-halo-4-fluoropyridine: For example, starting from 2-chloro-4-aminopyridine, which can be fluorinated via a Balz-Schiemann reaction to give 2-chloro-4-fluoropyridine.

  • Cross-coupling reaction: The resulting 2-chloro-4-fluoropyridine could then be subjected to a cross-coupling reaction with an ethylating agent, such as ethylmagnesium bromide, in the presence of a suitable catalyst (e.g., a palladium or nickel complex).

While plausible, this route may present challenges in terms of the selective reaction at the 2-position without affecting the fluoro group at the 4-position. Further optimization of reaction conditions would be necessary to achieve high selectivity and yield.

Alternative_Strategy 4-Fluoropyridine 4-Fluoropyridine 2-Halo-4-fluoropyridine 2-Halo-4-fluoropyridine 4-Fluoropyridine->2-Halo-4-fluoropyridine Halogenation This compound This compound 2-Halo-4-fluoropyridine->this compound Cross-Coupling (e.g., with EtMgBr)

Figure 6: Plausible alternative synthetic pathway.

Conclusion

This technical guide has outlined a detailed and practical multi-step synthesis of this compound. The primary pathway, involving the sequential ethylation, nitration, reduction, and fluorination of a pyridine precursor, is well-supported by established chemical transformations. While the Balz-Schiemann reaction in the final step can have moderate yields, the overall sequence provides a reliable method for accessing this valuable building block for drug discovery and development. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field.

References

A Technical Guide to the Physicochemical Properties of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-4-fluoropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This technical guide provides a summary of its known physicochemical properties. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, a plausible synthetic route and a representative experimental workflow are visualized to aid in laboratory applications.

Physicochemical Properties

Direct experimental values for the core physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available and calculated information. Researchers are advised to determine these properties experimentally for any specific application.

PropertyValueSource
Molecular Formula C₇H₈FN[1]
Molecular Weight 125.14 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available
Solubility Data not available

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the principal physicochemical properties of organic compounds like this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of fluoropyridines, such as a nucleophilic aromatic substitution (SNAr) reaction. A potential precursor would be 2-chloro-4-ethylpyridine.

Protocol: Nucleophilic Fluorination

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-ethylpyridine (1 equivalent) and a suitable anhydrous solvent (e.g., dimethyl sulfoxide or sulfolane).

  • Fluorinating Agent: Add a source of fluoride ions, such as spray-dried potassium fluoride (2-3 equivalents), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium fluoride) to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-220 °C) under a nitrogen atmosphere. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound[2][3].

Determination of Melting Point

This protocol is applicable if this compound is a solid at room temperature.

Protocol: Capillary Method

  • Sample Preparation: Finely powder a small amount of the crystalline solid. Introduce a small quantity of the powder into a capillary tube sealed at one end, and pack it down to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound[4][5].

Determination of Boiling Point

Protocol: Micro Boiling Point Determination

  • Sample Preparation: Place a small volume (a few milliliters) of the liquid into a small test tube or a fusion tube.

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the liquid with the open end down.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. When the heating is stopped and the liquid begins to cool, the point at which the liquid just begins to enter the capillary tube is the boiling point[6][7][8].

Determination of Density

Protocol: Pycnometer Method

  • Preparation: Clean and dry a pycnometer (a small glass flask of a known volume) and record its mass (m₁).

  • Sample Measurement: Fill the pycnometer with the liquid, ensuring there are no air bubbles, and measure the mass of the pycnometer with the liquid (m₂). The temperature of the liquid should be recorded.

  • Calculation: The mass of the liquid is (m₂ - m₁). The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer[9][10][11].

Determination of pKa

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a dilute solution of this compound of a known concentration in water or a suitable co-solvent.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Analysis: Record the pH at regular intervals of added titrant. Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve[12].

Protocol: NMR Spectroscopy

  • Sample Preparation: Prepare a series of solutions of the compound in D₂O at various pD values (the equivalent of pH in deuterium oxide). An internal standard is often added.

  • Data Acquisition: Acquire ¹H NMR spectra for each solution.

  • Data Analysis: The chemical shifts of the pyridine ring protons will change as a function of the protonation state. By plotting the chemical shifts against the pD, a titration curve can be generated, from which the pKa can be calculated[13].

Determination of Solubility

Protocol: Qualitative Solubility Tests

  • Procedure: In a series of small test tubes, add a small, measured amount of this compound (e.g., 20 mg).

  • Solvent Addition: To each tube, add a small, measured volume of a different solvent (e.g., 1 mL of water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH).

  • Observation: Agitate each tube and observe whether the compound dissolves completely, partially, or not at all at a given temperature. This provides a qualitative assessment of its solubility in different media[14][15].

Visualizations

Synthetic Pathway

Synthesis Precursor 2-Chloro-4-ethylpyridine Intermediate Reaction Mixture Precursor->Intermediate KF, Phase-Transfer Catalyst High Temperature Product This compound Intermediate->Product Work-up & Purification

Caption: Plausible synthetic route for this compound.

Experimental Workflow: Boiling Point Determination

BoilingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Place liquid in test tube B Invert sealed capillary A->B C Heat in apparatus B->C D Observe bubble stream C->D E Cool and observe liquid entry D->E F Record temperature at liquid entry E->F G Report as Boiling Point F->G

Caption: Workflow for micro boiling point determination.

Conclusion

While specific experimental data for this compound remains scarce, this guide provides a framework for its characterization. The detailed protocols for synthesis and property determination, based on established chemical principles, offer a practical starting point for researchers. The provided visualizations aim to clarify these complex processes. It is imperative that future work on this compound includes the experimental determination and publication of its core physicochemical properties to facilitate its application in drug discovery and materials science.

References

Spectroscopic Analysis of 2-Ethyl-4-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Ethyl-4-fluoropyridine, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, such as 2-ethylpyridine and various fluorinated pyridines.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-68.2 - 8.4d~5
H-57.0 - 7.2ddJ(H-F) ≈ 8-10, J(H-H) ≈ 5
H-36.8 - 7.0ddJ(H-F) ≈ 4-6, J(H-H) ≈ 2
-CH₂-2.7 - 2.9q~7.5
-CH₃1.2 - 1.4t~7.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-2162 - 165d, J ≈ 15-20
C-4165 - 168d, J ≈ 240-260
C-6148 - 151d, J ≈ 5-10
C-3110 - 113d, J ≈ 20-25
C-5115 - 118d, J ≈ 4-8
-CH₂-25 - 28s
-CH₃12 - 15s

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N and C=C stretch (aromatic ring)1550 - 1620Strong
C-F stretch1200 - 1250Strong
C-H bend (aliphatic)1370 - 1470Medium
C-H bend (aromatic)750 - 900Strong

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/z Predicted Relative Intensity (%) Assignment
125100[M]⁺ (Molecular Ion)
11080 - 90[M - CH₃]⁺
9640 - 50[M - C₂H₅]⁺
7820 - 30[C₅H₃FN]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance III 500MHz or similar, would be utilized.[1]

  • Sample Preparation : A sample of 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition : Proton NMR spectra would be acquired at room temperature. Key parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans would be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 to 4096) would be necessary due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds would be employed.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer would be used.

  • Sample Preparation : For a liquid sample, a thin film would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum would be recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) would be recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, would be a common setup.

  • Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol) would be prepared.

  • Data Acquisition : The sample would be injected into the GC, where it is vaporized and separated from the solvent. The separated compound then enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR Sample NMR Nuclear Magnetic Resonance (NMR) Determine Connectivity & Stereochemistry Purification->NMR Sample Structure Proposed Structure of This compound MS->Structure Molecular Formula IR->Structure Functional Groups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->Structure Proton Environment C_NMR->Structure Carbon Skeleton

Caption: Workflow for Spectroscopic Analysis.

References

commercial availability and suppliers of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Commercial Availability and Suppliers of 2-Ethyl-4-fluoropyridine

For researchers, scientists, and professionals in drug development, securing a reliable supply of specialized chemical intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the commercial availability and potential suppliers of this compound, a fluorinated pyridine derivative of interest in medicinal chemistry.

Commercial Landscape: Availability and Sourcing

Potential Suppliers for Custom Synthesis

While direct listings for this compound are not prevalent, several chemical suppliers specialize in the custom synthesis of complex heterocyclic compounds, including fluorinated pyridines. These companies are equipped to handle requests for non-standard chemicals and can be contacted for quotations and lead times. The following table lists potential suppliers based on their demonstrated capabilities in synthesizing and supplying related pyridine derivatives.

Table 1: Potential Custom Synthesis Suppliers for this compound

SupplierRelevant ExpertiseContact for Quotation
Sigma-Aldrich (Merck) Offers a wide range of pyridine derivatives, including various fluoro- and ethyl-substituted analogs.[1]Custom Synthesis Services
Guidechem A platform listing various suppliers, some of whom may offer custom synthesis of pyridine derivatives.[2]Inquire through Platform
P212121 Provides a range of substituted pyridines, such as 2-Chloro-4-fluoropyridine.[3]Contact for Custom Synthesis
Apollo Scientific Specializes in fluorinated compounds and other aromatic and heterocyclic building blocks.Custom Synthesis Inquiries
Hyma Synthesis Pvt. Ltd. Focuses on the synthesis of a variety of chemical intermediates.[4]Contact for Quotation

Experimental Protocols: A Note on Synthesis

Logical Workflow for Procurement

The process of acquiring a custom-synthesized chemical like this compound involves several key steps, from initial inquiry to final delivery. The following diagram illustrates a typical procurement workflow for a researcher or drug development professional.

procurement_workflow A Identify Requirement for This compound B Search for Custom Synthesis Suppliers A->B C Submit Inquiries with Required Quantity and Purity B->C D Receive and Evaluate Quotations (Cost, Lead Time) C->D E Select Supplier and Place Purchase Order D->E F Supplier Performs Custom Synthesis & QC E->F G Receive Compound with Certificate of Analysis (CoA) F->G H Internal Verification and Use in Research G->H

Caption: A typical workflow for the procurement of a custom-synthesized chemical compound.

Signaling Pathways and Experimental Workflows

As this compound is a chemical intermediate, its direct involvement in signaling pathways is not applicable. It would be a precursor to a final active pharmaceutical ingredient (API) that might modulate a specific pathway. The experimental workflow for its use would begin after its synthesis and purification, where it would be incorporated into a larger synthetic scheme.

The following diagram illustrates a generalized experimental workflow where a custom-synthesized intermediate like this compound would be utilized.

experimental_workflow cluster_procurement Procurement Phase cluster_synthesis Drug Development Phase cluster_testing Preclinical Phase A Custom Synthesis of This compound B Multi-step Synthesis of Target API using Intermediate A->B C Purification and Characterization of API B->C D In vitro Biological Assays C->D E In vivo Animal Studies D->E

Caption: Generalized workflow for the use of a custom intermediate in drug development.

References

The C-F Bond in 2-Ethyl-4-fluoropyridine: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The carbon-fluorine (C-F) bond, owing to its unique properties, imparts profound effects on the physicochemical and pharmacological profiles of drug candidates. This technical guide provides an in-depth analysis of the reactivity and stability of the C-F bond in 2-Ethyl-4-fluoropyridine, a representative mono-fluorinated pyridine derivative. While direct experimental data for this specific molecule is limited, this guide consolidates information from analogous fluoropyridines to offer a robust predictive framework for its chemical behavior.

The Carbon-Fluorine Bond: A Profile of Strength and Influence

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) significantly higher than other carbon-halogen bonds.[1][2] This exceptional strength is attributed to the high electronegativity of fluorine, which leads to a highly polarized and short bond with substantial ionic character.[1] In the context of a pyridine ring, these properties have several critical implications for drug design, including enhanced metabolic stability, increased lipophilicity, and altered pKa, which can collectively improve a molecule's pharmacokinetic profile.

Table 1: Comparative Bond Dissociation Energies (BDEs)

BondMoleculeBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C-FCH₃-F115~481
C-HCH₃-H104.9~439
C-ClCH₃-Cl83.7~350
C-BrCH₃-Br72.1~302
C-ICH₃-I57.6~241
C-FFluorobenzene-~526[3]

Note: Data for CH₃-X is provided for general comparison of carbon-halogen bond strengths.[1] The BDE for the C-F bond in fluorobenzene offers a closer approximation for an aromatic C-F bond.

Stability of the C-F Bond in 4-Fluoropyridine Derivatives

The inherent strength of the C-F bond renders it highly stable under a wide range of conditions, including resistance to oxidation, hydrolysis, and thermal degradation.[2] However, the stability of 4-fluoropyridine is sensitive to acidic conditions. In the presence of acid, 4-fluoropyridine can undergo a transformation to N-(4-pyridyl)-4-pyridone.[4][5] Under neutral or basic conditions, the molecule is significantly more stable.[4][5] The ethyl group at the 2-position in this compound is an electron-donating group, which may slightly modulate the electron density of the pyridine ring but is not expected to fundamentally alter this stability profile.

Storage and Handling Recommendations: Based on the stability profile of 4-fluoropyridine, it is recommended to store this compound in a cool, dry place, protected from light and acidic environments to prevent degradation.[6]

Reactivity of the C-F Bond: A Gateway to Functionalization

Despite its stability, the C-F bond in 4-fluoropyridines can be strategically cleaved and functionalized, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of fluoropyridine chemistry. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[7] This is because the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state.[7]

The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[8]

Figure 1: Generalized SNAr Pathway

Table 2: Representative Nucleophiles for SNAr on Fluoropyridines

Nucleophile ClassExampleTypical Products
O-NucleophilesAlkoxides (e.g., NaOEt), PhenoxidesEthers
N-NucleophilesAmines, Anilines, AmidesAminopyridines
S-NucleophilesThiols, ThiophenoxidesThioethers
C-NucleophilesCyanide (e.g., KCN)Cyanopyridines

Recent studies suggest that while the traditional SNAr mechanism proceeds through a discrete Meisenheimer complex, some reactions may occur via a concerted mechanism, particularly for less activated systems.[9][10]

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-F bond in this compound can also be activated and functionalized using transition metal catalysts, most notably palladium and nickel complexes.[11][12] These methods allow for the formation of C-C, C-N, and C-O bonds, providing access to a diverse range of substituted pyridine derivatives. Common cross-coupling reactions applicable to fluoropyridines include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

CrossCoupling_Workflow Start This compound Reaction Cross-Coupling Reaction Start->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction Catalyst Transition Metal Catalyst (e.g., Pd or Ni complex) Catalyst->Reaction Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Reaction Workup and Purification Reaction->Workup Product Functionalized Pyridine Final_Product Isolated Product Workup->Final_Product

Figure 2: Experimental Workflow for Cross-Coupling

Experimental Protocols

The following sections provide generalized experimental protocols for key reactions involving the C-F bond of 4-fluoropyridine derivatives. These should be adapted and optimized for this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of a 4-fluoropyridine with a nucleophile.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-fluoropyridine derivative (1 equivalent) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is not a salt, a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-2.0 equivalents) may be required to generate the nucleophile in situ.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the nucleophile. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-fluoropyridine with a boronic acid.

  • Catalyst Pre-formation (Optional): In some cases, pre-forming the active catalyst by stirring the palladium source and ligand in the solvent for a short period before adding the reactants can be beneficial.

  • Reaction Setup: To a reaction vessel, add the 4-fluoropyridine derivative (1 equivalent), the boronic acid or its ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%), a ligand if required (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water). Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Conclusion

The C-F bond in this compound is a robust and stable functional group that also serves as a versatile handle for molecular diversification. Its high bond strength contributes to the metabolic stability of parent molecules, a desirable trait in drug discovery. The electron-deficient nature of the pyridine ring, however, allows for the selective reactivity of the C-F bond at the 4-position, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this compound and related compounds in the design and synthesis of novel chemical entities with tailored properties. Further experimental studies on this compound are warranted to provide more precise quantitative data on its reactivity and stability.

References

The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite the significant interest in fluorinated pyridines within drug discovery, the specific building block, 2-Ethyl-4-fluoropyridine, appears to be a largely unexplored scaffold in medicinal chemistry. A comprehensive review of scientific literature and patent databases reveals a notable absence of this particular molecule in the design and synthesis of therapeutic agents. While the introduction of fluorine and ethyl groups into pyridine rings are common strategies to modulate the physicochemical and pharmacological properties of drug candidates, the unique combination presented in this compound has not yet translated into reported clinical or preclinical success stories.

The strategic incorporation of fluorine into drug molecules is a well-established principle in medicinal chemistry. The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability, often leading to improved drug efficacy and pharmacokinetics. Similarly, the pyridine scaffold is a ubiquitous feature in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.

However, the specific substitution pattern of an ethyl group at the 2-position and a fluorine atom at the 4-position of the pyridine ring does not feature prominently in currently available research. Searches for drug candidates, investigational compounds, or even tool compounds containing the this compound moiety have not yielded significant results. Consequently, there is a lack of quantitative biological data, such as IC50 or Ki values, that would allow for a detailed analysis of its potential in specific therapeutic areas.

General Synthesis Approaches for Fluoropyridines

One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to introduce the fluorine atom. For the synthesis of 4-fluoropyridines, this would typically start from a 4-aminopyridine precursor.

Another strategy involves the use of fluorinating agents to displace a suitable leaving group, such as a chlorine or bromine atom, from the pyridine ring. The choice of fluorinating agent and reaction conditions is crucial for achieving good yields and regioselectivity.

Below is a generalized workflow for the potential synthesis of a substituted fluoropyridine, illustrating the common synthetic strategies.

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_intermediates Key Intermediates cluster_final Final Product Substituted Pyridine Substituted Pyridine Diazotization Diazotization Substituted Pyridine->Diazotization e.g., Aminopyridine Halogenated Pyridine Halogenated Pyridine Substituted Pyridine->Halogenated Pyridine Halogenation Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Nucleophilic Substitution Nucleophilic Substitution Fluorinated Pyridine Fluorinated Pyridine Nucleophilic Substitution->Fluorinated Pyridine Diazonium Salt->Fluorinated Pyridine Balz-Schiemann Halogenated Pyridine->Nucleophilic Substitution Fluorinating Agent

Figure 1. Generalized synthetic pathways to fluoropyridines.

Potential, Yet Undocumented, Applications

Based on the known roles of similar fluorinated and alkylated pyridine derivatives, one could speculate on the potential applications of this compound in several key areas of drug discovery:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The fluorine and ethyl substituents could modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The this compound moiety could be incorporated into ligands to fine-tune their interactions with the receptor binding pocket.

  • Ion Channel Blockers: Substituted pyridines have been investigated as modulators of various ion channels. The specific electronic and steric properties of this compound could offer advantages in targeting specific channel subtypes.

The logical relationship for exploring the potential of a novel scaffold like this compound in these therapeutic areas is depicted in the following diagram.

G cluster_targets Potential Therapeutic Targets Scaffold This compound Kinases Kinases Scaffold->Kinases Incorporation into Kinase Inhibitors GPCRs GPCRs Scaffold->GPCRs Design of GPCR Modulators Ion Channels Ion Channels Scaffold->Ion Channels Development of Ion Channel Blockers

Figure 2. Potential therapeutic applications of the this compound scaffold.

Conclusion

An In-depth Technical Guide to 2-Ethyl-4-fluoropyridine and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, represent a privileged class of compounds with profound implications for drug discovery and development. The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and altered basicity—can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive review of 2-Ethyl-4-fluoropyridine and its analogs, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.

Physicochemical Properties of Fluorinated Pyridines

The introduction of a fluorine atom into a pyridine ring elicits several key changes in its molecular properties:

  • Electronegativity and Basicity: Fluorine is the most electronegative element, and its introduction onto the pyridine ring significantly reduces the basicity (pKa) of the pyridine nitrogen. This modulation of basicity can be critical for optimizing drug-receptor interactions and improving oral bioavailability by reducing the likelihood of protonation in the gastrointestinal tract.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This property is often exploited to block sites of metabolism on a drug molecule, thereby increasing its half-life and overall exposure.[1][2]

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect is complex and depends on the overall molecular context.

  • Conformational Effects: The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, which can be crucial for binding to a biological target.

Synthesis of this compound and its Analogs

While direct literature on the synthesis of this compound is scarce, its preparation can be envisioned through established methods for the synthesis of 2-alkyl-4-fluoropyridines. The following section outlines plausible synthetic strategies and provides a detailed experimental protocol for a key intermediate.

General Synthetic Strategies

Several synthetic routes can be employed for the synthesis of 2-alkyl-4-fluoropyridines:

  • From 4-Halopyridines: A common approach involves the use of a 2,4-dihalopyridine as a starting material. For instance, 2-bromo-4-fluoropyridine can undergo a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethylating agent to introduce the ethyl group at the 2-position.[3][4]

  • From Pyridine N-Oxides: Pyridine N-oxides can be activated at the 2-position for nucleophilic substitution. This strategy allows for the introduction of various functional groups, including alkyl chains. Subsequent fluorination at the 4-position would yield the desired product.

  • From Substituted Pyridones: 4-Hydroxypyridines (pyridones) can be converted to their corresponding 4-fluoropyridines using a variety of fluorinating agents. The 2-ethyl substituent could be introduced either before or after the fluorination step.

Experimental Protocols

Synthesis of 2-Bromo-4-fluoropyridine (A Key Intermediate) [5]

This protocol describes the synthesis of 2-bromo-4-fluoropyridine, a versatile intermediate for the preparation of 2-substituted-4-fluoropyridines.

Materials:

  • 2-Bromopyridin-4-amine

  • 50% aqueous Hydrofluoric acid in tetrafluoroboric acid (HBF4)

  • Sodium nitrite (NaNO2)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

  • Water

Procedure:

  • A stirred suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) in 50% aqueous HBF4 (6.0 mL) is cooled to 0°C.

  • A solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise over 5 minutes, maintaining the temperature at 0°C.

  • The resulting mixture is allowed to warm to ambient temperature and stirred for 12 hours.

  • Solid NaHCO3 is added slowly until the cessation of CO2 evolution.

  • The aqueous solution is extracted with EtOAc (2 x 30 mL).

  • The combined organic extracts are washed with saturated NaHCO3 (1 x 30 mL) and brine (1 x 30 mL).

  • The organic layer is dried over magnesium sulfate, filtered, and concentrated to afford the title compound.

Biological Activity and Therapeutic Potential

Fluorinated pyridines are a prominent feature in a wide range of biologically active molecules, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents. The focus of this section will be on their activity as anticancer agents, particularly as inhibitors of the PI3K signaling pathway.

Anticancer Activity and PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[6][7] Several fluorinated pyridine-containing molecules have been identified as potent inhibitors of PI3K.[6][7][8]

Table 1: In Vitro Activity of Selected Fluorinated PI3K Inhibitors

CompoundPI3Kα IC50 (μM)PI3Kβ IC50 (μM)PI3Kδ IC50 (μM)Reference
Compound 6c 5.82.37.9[9]
Compound 7b 19.430.773.7[9]
Compound 8b 77.553.5121.3[9]

Note: The compounds listed are highly fluorinated candidates with complex pharmacophores and are presented here to illustrate the potential of fluorinated scaffolds as PI3K inhibitors.

The data in Table 1 highlights the potent inhibitory activity of fluorinated compounds against various isoforms of PI3K. The substitution pattern and the nature of the fluorinated motifs can significantly influence the potency and selectivity of these inhibitors.

Molecular Interactions with PI3K

Computational studies have provided insights into the binding modes of fluorinated inhibitors within the PI3K active site.[6][8] These studies reveal that the fluorinated pyridine or pyrimidine motifs can engage in key interactions with amino acid residues in the ATP-binding pocket. The fluorine atoms can form favorable electrostatic and hydrophobic interactions, contributing to the overall binding affinity.

Below is a generalized representation of the PI3K signaling pathway and the point of intervention for PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K Inhibits

References

A Comprehensive Technical Guide to the Theoretical Investigation of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Computational Methodology

The theoretical investigation of 2-Ethyl-4-fluoropyridine would be primarily conducted using Density Functional Theory (DFT), a powerful quantum mechanical method for studying the electronic structure of many-body systems.[1][2][3] The choice of functional and basis set is critical for obtaining accurate results. A widely used and effective combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.[4]

1.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is achieved by starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been found.

1.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes:

  • Confirmation of a True Minimum: As mentioned, the absence of imaginary frequencies indicates that the optimized structure corresponds to a stable equilibrium geometry.

  • Prediction of Spectroscopic Properties: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the spectroscopic characterization of the molecule.

1.3. Electronic Properties

Several key electronic properties are calculated to understand the reactivity and intermolecular interactions of this compound:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack, as well as potential sites for hydrogen bonding.

Data Presentation

The quantitative results from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-C3Value
C3-C4Value
C4-C5Value
C5-C6Value
N1-C2Value
N1-C6Value
C4-FValue
C2-C(ethyl)Value
Bond Angles (º) C6-N1-C2Value
N1-C2-C3Value
C2-C3-C4Value
C3-C4-C5Value
C4-C5-C6Value
C5-C6-N1Value
Dihedral Angles (º) F-C4-C3-C2Value
C(ethyl)-C2-N1-C6Value

Note: "Value" indicates where the calculated data would be presented.

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1ValueValueValueC-H stretch
ν2ValueValueValueC=C stretch
ν3ValueValueValueC-F stretch
ν4ValueValueValueRing breathing
...............

Note: "Value" indicates where the calculated data would be presented.

Table 3: Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue

Note: "Value" indicates where the calculated data would be presented.

Experimental Protocols (Hypothetical)

While no specific experimental data was found for this compound, a typical experimental protocol for the synthesis and characterization of such a compound would involve the following steps:

3.1. Synthesis

The synthesis of this compound could potentially be achieved through a multi-step reaction sequence, possibly starting from a commercially available fluoropyridine derivative. A common strategy for introducing an ethyl group at the 2-position of a pyridine ring is through a cross-coupling reaction, such as a Suzuki or Negishi coupling, with an appropriate ethylating agent. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2. Purification

The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The purity of the final compound would be assessed by High-Performance Liquid Chromatography (HPLC).

3.3. Characterization

The structure of the synthesized this compound would be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the functional groups present in the molecule, which can be compared with the theoretically calculated frequencies.

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for the theoretical calculations on this compound.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C E Calculation of Electronic Properties (HOMO, LUMO, MEP) B->E D Confirmation of True Minimum (No Imaginary Frequencies) C->D Check Frequencies F Data Analysis and Interpretation D->F E->F G Analysis of Electronic Properties HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity MEP Molecular Electrostatic Potential Interaction Intermolecular Interactions (Electrophilic/Nucleophilic Sites) MEP->Interaction

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Ethyl-4-fluoropyridine. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and complex organic materials.[1][2][3][4] The protocols outlined herein are based on established methodologies for the Suzuki coupling of related halopyridines and are intended to serve as a comprehensive guide for laboratory execution.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[5][6][7] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[1][3][4] this compound is a valuable building block, and its coupling with various aryl and heteroaryl boronic acids can lead to a diverse range of substituted pyridines for screening in drug discovery programs. The fluorine substituent on the pyridine ring can influence the electronic properties and reactivity of the molecule.[8]

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][9]

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (this compound) to form a Palladium(II) complex.[5]

  • Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the Palladium(II) complex.[5][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Palladium(0) catalyst.[5][9]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Reactant1 R¹-X (this compound) Reactant1->Oxidative_Addition Reactant2 R²-B(OH)₂ (Arylboronic Acid) Base Base (e.g., K₂CO₃) Reactant2->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Figure 1. General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol may require optimization depending on the specific boronic acid used.

Materials and Reagents

Reagent/MaterialPurity/GradeSupplierNotes
This compound≥97%Sigma-Aldrich
Arylboronic Acid≥95%Various
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Strem ChemicalsHandle under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificFinely powdered.
1,4-DioxaneAnhydrousAcros Organics
WaterDeionizedIn-houseDegassed prior to use.
Ethyl AcetateACS GradeVWRFor extraction.
BrineSaturatedIn-houseFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. BakerFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, and K₂CO₃ in a flame-dried flask. B Add Pd(PPh₃)₄ catalyst. A->B C Evacuate and backfill the flask with Argon (3x). B->C D Add degassed 1,4-Dioxane and Water. C->D E Heat the mixture at 80-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with Ethyl Acetate (3x). G->H I Wash combined organic layers with brine. H->I J Dry over anhydrous MgSO₄ and filter. I->J K Concentrate under reduced pressure. J->K L Purify the crude product by flash column chromatography. K->L

Figure 2. Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[11]

  • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9][11]

  • Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[9][11]

  • Place the flask in a preheated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.[9][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation

The following table provides representative examples of potential coupling partners for this compound and hypothetical, yet expected, yields based on similar reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction optimization.

EntryArylboronic Acid PartnerProduct StructureHypothetical Yield (%)
1Phenylboronic acid2-Ethyl-4-phenylpyridine85-95
24-Methoxyphenylboronic acid2-Ethyl-4-(4-methoxyphenyl)pyridine80-90
33-Thiopheneboronic acid2-Ethyl-4-(thiophen-3-yl)pyridine75-85
44-Cyanophenylboronic acid4-(2-Ethylpyridin-4-yl)benzonitrile70-80

Logical Relationships of Reaction Components

The success of the Suzuki coupling reaction is dependent on the interplay of several key components.

Logical_Relationships cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (this compound) Product Coupled Product ArylHalide->Product Organoboron Organoboron Reagent (Arylboronic Acid) Organoboron->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Ligand Phosphine Ligand (e.g., PPh₃) Catalyst->Ligand contains Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent System (e.g., Dioxane/Water) Solvent->Product Temperature Temperature (80-100 °C) Temperature->Product

Figure 3. Key components influencing the Suzuki coupling reaction outcome.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).[13][14] The choice of base and solvent system can also significantly impact the reaction efficiency.[9][15]

  • Protodeboronation: The decomposition of the boronic acid starting material can be a significant side reaction.[14] Using a stronger base or anhydrous conditions might mitigate this issue.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be necessary. Ensure that the catalyst has not deactivated; using a fresh batch of catalyst can be beneficial.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling reaction for the synthesis of novel 2-ethyl-4-arylpyridine derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Ethyl-4-fluoropyridine, a common scaffold in medicinal chemistry. The pyridine nitrogen and the fluorine atom render this substrate electron-deficient, which can influence the reaction conditions required for efficient coupling.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3] The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends heavily on the specific substrates being coupled.[4]

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of substrates similar to this compound. This data is compiled from literature reports on the amination of other halopyridines and electron-deficient aryl halides.[5]

Table 1: Catalyst and Ligand Screening

Catalyst Precursor (mol%)Ligand (mol%)AmineBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)Primary AlkylamineNaOtBuToluene80-10012-2475-95
Pd(OAc)₂ (2)BINAP (3)Primary AlkylamineCs₂CO₃Dioxane10012-2470-90
Pd(OAc)₂ (2)RuPhos (3)Primary AlkylamineK₃PO₄t-BuOH80-10012-2480-98
[Pd(allyl)Cl]₂ (1)BrettPhos (2)Primary AlkylamineLHMDSTHF60-8012-2470-90

Table 2: Base and Solvent Optimization

Catalyst SystemAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosPrimary AlkylamineNaOtBuToluene1001892
Pd₂(dba)₃ / XPhosPrimary AlkylamineK₃PO₄Dioxane1002485
Pd₂(dba)₃ / XPhosPrimary AlkylamineCs₂CO₃Toluene1002488
Pd₂(dba)₃ / XPhosPrimary AlkylamineLHMDSTHF651878

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with a primary alkylamine. This protocol should be optimized for specific amines.

Materials:

  • This compound

  • Primary alkylamine (e.g., n-hexylamine)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% XPhos).

  • Addition of Reagents: Under an inert atmosphere, add the base (e.g., 1.2-1.5 equivalents of NaOtBu).

  • Solvent and Substrate Addition: Add anhydrous toluene (sufficient to make the reaction concentration 0.1-0.5 M). Add this compound (1.0 equivalent) and the primary alkylamine (1.1-1.2 equivalents).

  • Reaction Setup: Seal the Schlenk tube or microwave vial and place it in a preheated oil bath or microwave reactor.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: For microwave-assisted reactions, heat the mixture at a temperature between 100-150 °C for 10-60 minutes.[6][7] Note that microwave conditions can significantly accelerate the reaction.[5][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-2-ethylpyridin-4-amine.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow A 1. Add Pd Precursor & Ligand to Reaction Vessel B 2. Add Base under Inert Atmosphere A->B C 3. Add Solvent, this compound, & Amine B->C D 4. Seal Vessel & Heat (Conventional or Microwave) C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E E->D Continue Heating F 6. Cool, Dilute, & Filter E->F Reaction Complete G 7. Aqueous Work-up (Water & Brine Wash) F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify by Column Chromatography H->I J Product: N-alkyl-2-ethylpyridin-4-amine I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L_nPd(II)(Ar)X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination RNH₂ pd_complex2 [L_nPd(II)(Ar)(RNH₂)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L_nPd(II)(Ar)(NHR) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 2-Ethyl-4-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Ethyl-4-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol is based on a modified Balz-Schiemann reaction, a reliable method for the introduction of fluorine into aromatic systems. Additionally, this note includes a representative summary of reaction outcomes for the synthesis of various this compound derivatives, offering a baseline for further research and development.

Introduction

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, including altered pKa, enhanced metabolic stability, and improved binding affinity to biological targets. The this compound core is a valuable building block for accessing a wide range of functionalized molecules. The following protocol details the synthesis of the parent compound from 4-Amino-2-ethylpyridine.

Experimental Protocols

Synthesis of this compound via Modified Balz-Schiemann Reaction

This protocol is adapted from established procedures for the synthesis of fluoropyridines from aminopyridines.[1][2][3] The diazotization is performed in the presence of a fluorinating agent, followed by thermal decomposition of the intermediate diazonium salt.

Materials and Equipment:

  • 4-Amino-2-ethylpyridine

  • 48% Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Diazonium Tetrafluoroborate Salt:

    • In a 250 mL three-necked round-bottom flask equipped with a thermometer, a magnetic stir bar, and a dropping funnel, add 4-Amino-2-ethylpyridine (10.0 g, 81.8 mmol).

    • Carefully add 48% aqueous tetrafluoroboric acid (40 mL) to the flask. Stir the mixture until the amine is completely dissolved.

    • Cool the resulting solution to 0-5 °C using an ice-water bath. A fine precipitate of the pyridylammonium tetrafluoroborate salt may form.

    • Prepare a solution of sodium nitrite (6.2 g, 89.9 mmol) in deionized water (15 mL).

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 60-90 minutes, ensuring the internal temperature is maintained between 0-5 °C. Vigorous stirring is essential during this addition.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Decomposition and Product Formation:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to 50-60 °C using a heating mantle. The decomposition of the diazonium salt will be evident by the evolution of nitrogen gas.

    • Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully neutralize the mixture by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (200 mL). Be cautious as this will cause vigorous gas evolution (CO₂). The final pH should be approximately 8.

    • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table summarizes representative data for the synthesis of various this compound derivatives using analogous synthetic routes. The specific reaction conditions may require optimization for each derivative.

Entry Starting Material Derivative Synthesized Reaction Time (h) Yield (%)
14-Amino-2-ethylpyridineThis compound365
24-Amino-2-ethyl-5-methylpyridine2-Ethyl-4-fluoro-5-methylpyridine3.562
34-Amino-5-chloro-2-ethylpyridine5-Chloro-2-ethyl-4-fluoropyridine458
44-Amino-2-ethyl-6-methoxypyridine2-Ethyl-4-fluoro-6-methoxypyridine368

Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields and reaction times may vary based on experimental conditions and the specific nature of the substituents.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_diazotization Diazotization cluster_decomposition Decomposition cluster_workup Work-up & Purification start 4-Amino-2-ethylpyridine reagents1 HBF₄, NaNO₂, 0-5 °C start->reagents1 React with intermediate 2-Ethylpyridin-4-yldiazonium tetrafluoroborate reagents1->intermediate Forms heat Heat (50-60 °C) intermediate->heat Decompose with product_crude Crude this compound heat->product_crude Yields neutralize Neutralization (NaHCO₃) product_crude->neutralize extract Extraction (CH₂Cl₂) neutralize->extract purify Purification extract->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 2-Ethyl-4-fluoropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry, offering a unique combination of structural features that can be strategically employed in the design of novel therapeutic agents. The presence of the fluorine atom at the 4-position and the ethyl group at the 2-position provides chemists with versatile handles for molecular modification, influencing physicochemical properties and target engagement.

The electron-withdrawing nature of the fluorine atom activates the pyridine ring, particularly at the 2- and 6-positions, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the exploration of diverse chemical space. The ethyl group can serve as a lipophilic moiety, potentially improving membrane permeability and van der Waals interactions within protein binding pockets. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, contributing to the overall binding affinity of the molecule to its biological target.

These application notes provide an overview of the utility of this compound in drug discovery, including its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are also presented.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of bioactive molecules, particularly as inhibitors of protein kinases. The pyridine core can mimic the hinge-binding region of ATP, a common strategy in the design of kinase inhibitors.

Kinase Inhibitors

A notable application of a structurally related fluorinated pyridine is in the development of dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitors for the potential treatment of Acute Myeloid Leukemia (AML). While not explicitly starting from this compound, the synthetic strategies employed are directly applicable. The core concept involves the displacement of the fluorine atom via nucleophilic aromatic substitution with an appropriate amine-containing fragment.

Experimental Protocols

The following protocols describe key reactions for the functionalization of this compound, which are fundamental to its application as a building block.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol details a general procedure for the reaction of this compound with a primary or secondary amine to introduce a substituted amino group at the 2-position of the pyridine ring. This reaction is a cornerstone for building a diverse library of compounds for screening.

Reaction Scheme:

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperazine, morpholine, aniline derivatives)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography, TLC plates)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMSO).

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(substituted-amino)-4-ethylpyridine.

Expected Yield: 60-90% (depending on the amine used)

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring. This is a powerful method for constructing biaryl structures, which are common motifs in drug molecules.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or its pinacol ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.2 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).

  • Add the degassed solvent system to the mixture.

  • Heat the reaction mixture under an inert atmosphere at a temperature between 80°C and 100°C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Expected Yield: 50-85%

Protocol 3: Sonogashira Coupling

This protocol outlines the Sonogashira coupling of this compound with a terminal alkyne to form a carbon-carbon bond, introducing an alkynyl substituent at the 2-position. This reaction is valuable for creating rigid linkers or for further functionalization.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent, add the palladium catalyst (0.02 - 0.05 eq) and the copper(I) salt (0.05 - 0.1 eq).

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) under an inert atmosphere until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by silica gel chromatography.

Expected Yield: 45-80%

Data Presentation

The following table summarizes hypothetical, yet representative, data for compounds that could be synthesized from this compound, illustrating its potential in generating potent kinase inhibitors.

Compound IDR Group (at 2-position)FLT3 IC₅₀ (nM)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
1 N-methylpiperazin-1-yl50150120
2 Morpholino120300250
3 4-Methoxyphenyl80200180
4 Phenylethynyl150450400

Visualizations

Signaling Pathway

G FLT3 FLT3 Receptor Tyrosine Kinase Proliferation Cell Proliferation & Survival FLT3->Proliferation AuroraA Aurora A Kinase AuroraA->Proliferation AuroraB Aurora B Kinase AuroraB->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis suppression Inhibitor This compound Derivative Inhibitor->FLT3 inhibition Inhibitor->AuroraA inhibition Inhibitor->AuroraB inhibition

Caption: Inhibition of FLT3 and Aurora kinases by a this compound derivative.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Screening A This compound C Reaction (SNAr/Suzuki/Sonogashira) A->C B Amine/Boronic Acid/ Alkyne B->C D Purification C->D E In vitro Kinase Assays (FLT3, Aurora A/B) D->E F Cell-based Proliferation Assays (AML cell lines) E->F G Lead Identification F->G

Caption: General workflow from synthesis to lead identification.

Logical Relationships

G A This compound B Fluorine at C4 (Electron-withdrawing) A->B C Ethyl at C2 (Lipophilic) A->C D Activated for SNAr at C2/C6 B->D E Improved Membrane Permeability C->E F Versatile Synthetic Handle D->F G Potential for Improved Pharmacokinetics E->G H Core Scaffold for Kinase Inhibitors F->H G->H

Caption: Key structural features and their implications in drug design.

Application Notes and Protocols: Regioselective Lithiation of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the directed ortho-lithiation of 2-Ethyl-4-fluoropyridine, a critical reaction for the synthesis of functionalized pyridine derivatives used in drug discovery and development. The protocol is based on established methodologies for the regioselective lithiation of halopyridines.

Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1] In the case of substituted pyridines, this approach allows for the introduction of a wide range of electrophiles at a specific position, which is often challenging to achieve through classical electrophilic aromatic substitution. For this compound, the fluorine atom at the C-4 position and the ethyl group at the C-2 position are expected to direct lithiation to the C-3 position. This protocol utilizes lithium diisopropylamide (LDA), a strong, non-nucleophilic base, to achieve efficient and regioselective deprotonation at low temperatures.[1][2] The resulting lithiated intermediate can then be quenched with various electrophiles to yield the corresponding 3-substituted-2-ethyl-4-fluoropyridine derivatives.

Reaction Scheme

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound Lithium Intermediate Lithium Intermediate This compound->Lithium Intermediate LDA LDA, THF, -78 °C LDA->Lithium Intermediate 3-Substituted Product 3-Substituted Product Lithium Intermediate->3-Substituted Product E+ E+ E+->3-Substituted Product

Caption: General reaction scheme for the lithiation of this compound.

Experimental Protocol

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Selected electrophile (e.g., N,N-dimethylformamide, benzaldehyde, iodine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler for maintaining -78 °C

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

1. Preparation of LDA Solution (in situ):

  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents relative to this compound) to the cold THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Lithiation of this compound:

  • In a separate oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution from the previous step to the solution of this compound via cannula or syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the lithiated species is typically indicated by a color change.

3. Quenching with an Electrophile:

  • Dissolve the chosen electrophile (1.2-1.5 equivalents) in a minimal amount of anhydrous THF.

  • Slowly add the electrophile solution to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

4. Work-up and Purification:

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes expected yields for the lithiation of related halopyridines with various electrophiles, which can serve as a benchmark for the reaction with this compound.

Starting MaterialLithiating AgentElectrophileProductYield (%)Reference
3-ChloropyridineLDA(CH₃)₃SiCl3-Chloro-4-(trimethylsilyl)pyridine96[3]
3-ChloropyridineLDACH₃I3-Chloro-4-methylpyridine75[3]
3-ChloropyridineLDADMF3-Chloro-4-pyridinecarboxaldehyde65[3]
2-ChloropyridineLDA(CH₃)₃SiCl2-Chloro-3-(trimethylsilyl)pyridine85[3]
4-ChloropyridineLDA(CH₃)₃SiCl4-Chloro-3-(trimethylsilyl)pyridine90[3]

Visualizations

Experimental Workflow

experimental_workflow setup 1. Assemble and dry glassware under inert atmosphere lda_prep 2. Prepare LDA solution in anhydrous THF at -78 °C setup->lda_prep lithiation 3. Add this compound solution to LDA at -78 °C lda_prep->lithiation stir_lithiation 4. Stir for 1-2 hours at -78 °C lithiation->stir_lithiation electrophile 5. Add electrophile solution at -78 °C stir_lithiation->electrophile stir_quench 6. Stir for 1-3 hours at -78 °C electrophile->stir_quench workup 7. Quench with sat. NH4Cl and warm to RT stir_quench->workup extraction 8. Extract with organic solvent workup->extraction purification 9. Dry, concentrate, and purify by column chromatography extraction->purification

Caption: Workflow for the lithiation of this compound.

Logical Relationship of Reagents and Steps

logical_relationship cluster_reagents Reagents cluster_conditions Conditions cluster_process Process 2-Et-4-F-Py This compound Lithiation Lithiation 2-Et-4-F-Py->Lithiation LDA LDA LDA->Lithiation Electrophile Electrophile (E+) Quench Electrophilic Quench Electrophile->Quench THF Anhydrous THF THF->Lithiation Temp Low Temperature (-78 °C) Temp->Lithiation Inert Inert Atmosphere (Ar/N2) Inert->Lithiation Lithiation->Quench

Caption: Key components and conditions for the lithiation reaction.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Low-temperature baths should be handled with cryogenic gloves.

Troubleshooting

  • Low or no yield: This may be due to moisture in the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. The n-BuLi solution may have degraded; it is advisable to titrate it before use.

  • Formation of side products: Nucleophilic addition to the pyridine ring can occur if the temperature is not kept sufficiently low or if a less hindered base is used.[1] Ensure the temperature is maintained at -78 °C throughout the addition and stirring steps.

  • Incomplete reaction: The lithiation or quenching step may require longer reaction times. Monitor the reaction progress by TLC. The purity of the starting material should also be verified.

References

Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated pyridine derivatives are a cornerstone in the development of modern agrochemicals, offering unique physicochemical properties that can enhance efficacy, metabolic stability, and target specificity. While the direct application of 2-Ethyl-4-fluoropyridine in widely commercialized agrochemicals is not extensively documented in publicly available literature, the principles of its potential use can be effectively illustrated through the examination of a structurally related and commercially successful agrochemical.

This document provides a detailed application note on the synthesis and fungicidal activity of Flupicolide , a prominent fungicide that incorporates a trifluoromethylpyridine moiety. Flupicolide serves as an exemplary case study to understand the synthetic strategies and biological significance of fluorinated pyridines in the agrochemical industry.

Flupicolide: A Representative Fluorinated Pyridine Fungicide

Flupicolide, with the IUPAC name 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide, is a systemic fungicide highly effective against oomycete pathogens, which cause devastating diseases like late blight in potatoes and downy mildew in various crops.[1][2] Its unique mode of action and efficacy have made it a valuable tool in crop protection.

Experimental Protocols

The synthesis of Flupicolide involves the coupling of two key intermediates: a substituted aminomethylpyridine and a dichlorobenzoyl chloride. The following protocol is a representative synthesis adapted from publicly available patent literature.

Synthesis of 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide (Flupicolide)

Materials:

  • 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine

  • 2,6-Dichlorobenzoyl chloride

  • Toluene

  • Aqueous sodium hydroxide solution (32 wt. %)

  • Hydrochloric acid (20 wt. %)

  • Water

  • Methanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine and toluene.

  • Amidation: At 20°C, add 2,6-Dichlorobenzoyl chloride to the mixture. Concurrently, dose a 32 wt. % aqueous sodium hydroxide solution over 60 minutes, maintaining the internal temperature between 38°C and 43°C. The reaction is exothermic.

  • Reaction Completion and Work-up: After the addition is complete, allow the suspension to react for an additional 10 minutes at 40°C. Then, raise the temperature to 80°C for 15 minutes.

  • Acidification and Phase Separation: At 80°C, add 20 wt. % hydrochloric acid to adjust the pH to < 1. Stir the biphasic solution for 5 minutes and then separate the aqueous phase.

  • Washing: Add water to the organic phase, and adjust the pH to 5-5.5 with a 32 wt. % aqueous sodium hydroxide solution. Separate the aqueous phase.

  • Crystallization and Isolation: Cool the organic solution to 5°C over 2 hours and stir for an additional 60 minutes to facilitate crystallization.

  • Filtration and Drying: Filter the product and wash the wet cake with pre-cooled toluene. Dry the product under vacuum at 65°C to yield Flupicolide.

Yield and Purity:

A chemical yield of 95.71% with a purity of 99.7 wt. % has been reported for this process.[3]

Quantitative Data: Fungicidal Activity of Flupicolide

Flupicolide exhibits potent activity against a range of oomycete pathogens. The efficacy is often quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of the fungal growth.

PathogenCropEC₅₀ (µg/mL)Reference
Phytophthora infestansPotato0.63 - 0.87[4]
Phytophthora capsiciSquash0.05 - 0.35[4]
Phytophthora erythroseptica-0.08 - 0.35[4]
Plasmopara viticolaGrapevineNot specified[1]
Pseudoperonospora cubensisCucurbitsNot specified[1]
Bremia lactucaeLettuceNot specified[1]

Visualizations

Experimental Workflow for Flupicolide Synthesis

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 2-(Aminomethyl)-3-chloro- 5-(trifluoromethyl)pyridine C Amidation (Toluene, NaOH) A->C B 2,6-Dichlorobenzoyl chloride B->C D Acidic Work-up (HCl) C->D Reaction Mixture E Crystallization D->E Organic Phase F Filtration & Drying E->F Crude Product G Flupicolide F->G Purified Product

Caption: Synthetic workflow for the preparation of Flupicolide.

Proposed Mode of Action of Flupicolide

G cluster_fungus Oomycete Cell A Flupicolide B Spectrin-like Proteins (Cytoskeleton) A->B Targets D Delocalization of Spectrin-like Proteins B->D C Cell Membrane Integrity E Disruption of Cytoskeleton C->E Maintained by D->E F Inhibition of Zoospore Motility, Cyst Germination, and Mycelial Growth E->F Leads to

Caption: Proposed mechanism of fungicidal action of Flupicolide.

Conclusion

The case of Flupicolide effectively demonstrates the synthetic utility and biological importance of incorporating fluorinated pyridine scaffolds in modern agrochemicals. The trifluoromethylpyridine core in Flupicolide is crucial for its unique mode of action, which involves the disruption of the fungal cytoskeleton, providing a valuable tool for managing oomycete-related crop diseases. The synthetic route, involving a straightforward amidation, highlights a practical approach to constructing such complex molecules on an industrial scale. For researchers and professionals in agrochemical development, the principles illustrated by Flupicolide can inform the design and synthesis of novel crop protection agents, potentially utilizing other fluorinated pyridine building blocks like this compound to explore new chemical spaces and biological activities.

References

Application Notes and Protocols for the Analysis of 2-Ethyl-4-fluoropyridine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of 2-Ethyl-4-fluoropyridine in research and drug development settings. The following methods are intended as a starting point and may require further optimization for specific matrices and analytical instrumentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of a closely related compound, 4-Ethyl-2-fluoropyridine, is presented below to inform the analytical method development.

PropertyValueReference
Molecular FormulaC7H8FN[1]
Molecular Weight125.14 g/mol [1]
Topological Polar Surface Area12.9 Ų[1]
Hydrogen Bond Acceptor Count2[1]

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound.

Application Note

This HPLC method is suitable for the determination of the purity of this compound and for its quantification in reaction mixtures and quality control samples. The method utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of acetonitrile and water, with a phosphate buffer to ensure pH control and good peak shape.[2][3][4] UV detection is employed for quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.01 M KH2PO4 (pH 3.0) B: Acetonitrile
Gradient 0-1 min: 30% B 1-10 min: 30% to 70% B 10-12 min: 70% B 12-12.1 min: 70% to 30% B 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration Calibration Curve Generation Data_Acquisition->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Application Note

This GC-MS method is designed for the sensitive and selective analysis of this compound. It is particularly useful for identifying and quantifying the analyte in complex matrices and for detecting trace-level impurities. The method employs a non-polar capillary column for separation, followed by electron ionization (EI) and mass spectrometric detection.[5][6]

Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas, 99.999% purity)

  • Methanol or Dichloromethane (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations in the desired analytical range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the appropriate solvent to achieve a concentration within the calibration range.

3. GC-MS Conditions:

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (split ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

4. Data Analysis:

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum.

  • Extract the ion chromatogram for the characteristic ions of this compound for quantification.

  • Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of the standards.

  • Perform a linear regression of the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection GCMS_System GC-MS System Setup GCMS_System->Injection Separation_Detection Separation & Detection Injection->Separation_Detection Identification Compound Identification Separation_Detection->Identification Quantification Quantification Identification->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The following tables summarize the proposed starting conditions for the HPLC and GC-MS analysis of this compound. These parameters should be optimized for specific instrumentation and sample matrices.

Table 1: HPLC Method Parameters

ParameterProposed Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.01 M KH2PO4 (pH 3.0), B: Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: GC-MS Method Parameters

ParameterProposed Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 60 °C (2 min), then 10 °C/min to 280 °C (5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

References

Application Note: A Proposed Scalable Synthesis of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-4-fluoropyridine is a valuable substituted pyridine derivative with potential applications in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, such as metabolic stability and binding affinity. This document outlines a proposed multi-step synthesis for this compound, designed for scalability and reproducibility in a research or drug development setting. The proposed pathway involves the N-oxidation of 2-ethylpyridine, followed by nitration, reduction of the nitro group and N-oxide, and finally, a Balz-Schiemann reaction to introduce the fluorine atom.

Proposed Synthetic Pathway

The proposed four-step synthesis of this compound is illustrated below. The pathway begins with the commercially available starting material, 2-ethylpyridine.

Synthetic_Pathway A 2-Ethylpyridine B 2-Ethylpyridine-N-oxide A->B Step 1: N-Oxidation m-CPBA or H₂O₂/AcOH C 2-Ethyl-4-nitropyridine-N-oxide B->C Step 2: Nitration HNO₃/H₂SO₄ D 2-Ethyl-4-aminopyridine C->D Step 3: Reduction Fe/AcOH or H₂/Pd-C E 2-Ethyl-4-pyridyldiazonium tetrafluoroborate D->E Step 4a: Diazotization HBF₄, NaNO₂ F This compound E->F Step 4b: Fluorination (Balz-Schiemann) Heat Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Balz-Schiemann Reaction cluster_final Final Product start 2-Ethylpyridine s1_react React with m-CPBA start->s1_react s1_workup Aqueous Workup s1_react->s1_workup s1_purify Purification (Chromatography/Distillation) s1_workup->s1_purify s1_prod 2-Ethylpyridine-N-oxide s1_purify->s1_prod s2_react React with HNO₃/H₂SO₄ s1_prod->s2_react s2_workup Quench and Neutralize s2_react->s2_workup s2_purify Purification (Recrystallization) s2_workup->s2_purify s2_prod 2-Ethyl-4-nitropyridine-N-oxide s2_purify->s2_prod s3_react React with Fe/AcOH s2_prod->s3_react s3_workup Filter and Aqueous Workup s3_react->s3_workup s3_prod 2-Ethyl-4-aminopyridine s3_workup->s3_prod s4a_react Diazotization (HBF₄/NaNO₂) s3_prod->s4a_react s4a_isolate Isolate Diazonium Salt s4a_react->s4a_isolate s4b_react Thermal Decomposition s4a_isolate->s4b_react s4b_purify Purification (Distillation) s4b_react->s4b_purify final_prod This compound s4b_purify->final_prod

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-4-fluoropyridine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Ethyl-4-fluoropyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Co-distillation with closely boiling impurities, such as positional isomers (e.g., 3-Ethyl-4-fluoropyridine or 2-Ethyl-6-fluoropyridine).1. Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates to improve separation efficiency. 2. Azeotropic Distillation: Investigate the use of an azeotrope to alter the relative volatilities of the components.[1] 3. Alternative Purification: If distillation is ineffective, consider preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Presence of Starting Materials Incomplete reaction during synthesis.1. Reaction Monitoring: Ensure complete consumption of starting materials using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). 2. Quenching and Work-up: Optimize the reaction quenching and work-up procedure to remove unreacted starting materials. 3. Chromatography: Utilize column chromatography to separate the product from residual starting materials.
Discoloration of Purified Product Presence of trace impurities or degradation products.1. Activated Carbon Treatment: Treat the crude product with activated carbon to adsorb colored impurities. 2. Recrystallization: If the product is a solid at room temperature or can form a stable salt, recrystallization can be an effective method for removing colored impurities.[2][3][4] 3. Inert Atmosphere: Perform distillation and handling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Inconsistent Purity Results Issues with the analytical method.1. Method Validation: Validate the analytical method (e.g., GC-MS, HPLC) for accuracy, precision, and linearity. 2. Reference Standard: Use a certified reference standard of this compound for accurate quantification. 3. Sample Preparation: Ensure consistent and appropriate sample preparation before analysis.
Formation of Emulsion During Extraction Similar polarity of the product and impurities with the extraction solvents.1. Solvent System Modification: Experiment with different solvent systems to improve phase separation. 2. Brine Wash: Add a saturated sodium chloride solution (brine) to break the emulsion. 3. Centrifugation: Use a centrifuge to facilitate the separation of layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include positional isomers (e.g., 3-Ethyl-4-fluoropyridine, 2-Ethyl-6-fluoropyridine), unreacted starting materials, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed. For instance, in syntheses involving lithiation and subsequent reaction, incomplete reaction or side reactions can lead to a variety of byproducts.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities with distinct spectral signatures.

Q3: What is the recommended method for drying this compound?

A3: For removing residual water, drying over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) followed by filtration is a standard procedure. If stringent dryness is required, distillation from a suitable drying agent like calcium hydride (CaH₂) can be performed, although this should be done with caution due to the reactivity of CaH₂.[6][7]

Q4: Can I use crystallization to purify this compound?

A4: this compound is a liquid at room temperature, so direct crystallization is not feasible. However, it may be possible to form a solid salt derivative (e.g., a hydrochloride or picrate salt) which can then be purified by recrystallization. The purified salt can then be neutralized to regenerate the pure free base.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound by separating it from closely boiling impurities.

Methodology:

  • Set up a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponge). The column length and packing material should be chosen based on the expected difficulty of the separation.

  • Place the crude this compound in the distillation flask along with a few boiling chips.

  • Slowly heat the distillation flask.

  • Carefully monitor the temperature at the head of the distillation column.

  • Collect the fractions at different temperature ranges.

  • Analyze the purity of each fraction using GC-MS or HPLC.

  • Combine the fractions with the desired purity.

Protocol 2: Purity Analysis by GC-MS

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Calculate the purity based on the relative peak areas (assuming similar response factors for all components).

Visualizations

Purification_Workflow Crude Crude this compound Extraction Aqueous Work-up & Extraction Crude->Extraction Distillation Fractional Distillation Extraction->Distillation Crude Product Analysis Purity Analysis (GC-MS, HPLC, NMR) Distillation->Analysis Collected Fractions Impurities Impurities Distillation->Impurities Low-boiling & High-boiling Fractions Analysis->Distillation Purity < 99% (Re-distill) Pure Pure this compound Analysis->Pure Purity > 99%

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified CheckPurity Low Purity? Start->CheckPurity CheckColor Discoloration? CheckPurity->CheckColor No Isomers Positional Isomers Present? CheckPurity->Isomers Yes Carbon Activated Carbon Treatment CheckColor->Carbon Yes Inert Use Inert Atmosphere CheckColor->Inert Consider FractionalDistillation Optimize Fractional Distillation Isomers->FractionalDistillation Yes PrepLC Consider Preparative LC Isomers->PrepLC No End Problem Resolved FractionalDistillation->End PrepLC->End Recrystallize Recrystallization of a Salt Carbon->Recrystallize Recrystallize->End Inert->End

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-fluoropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound in Balz-Schiemann Reaction

Q: I am attempting to synthesize this compound from 2-Ethyl-4-aminopyridine via the Balz-Schiemann reaction, but I am getting a low yield or no desired product. What are the possible causes and solutions?

A: Low yields in the Balz-Schiemann reaction of aminopyridines can stem from several factors, particularly the instability of the intermediate diazonium salt and the final product's sensitivity to aqueous conditions.[1]

Possible Causes and Troubleshooting Steps:

  • Incomplete Diazotization:

    • Solution: Ensure the complete dissolution of 2-Ethyl-4-aminopyridine in fluoroboric acid (HBF₄) before the addition of sodium nitrite (NaNO₂). The reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[1] Monitor the temperature closely, as the diazotization can be exothermic.

  • Decomposition of the Diazonium Salt:

    • Solution: The diazonium salt of pyridine derivatives can be unstable.[2] It is crucial to maintain the recommended low temperature throughout the diazotization and handle the isolated diazonium tetrafluoroborate salt with care, avoiding excessive heat or mechanical shock.[3]

  • Formation of Polymeric Byproducts:

    • Observation: Formation of brown, gummy precipitates during the reaction or work-up.[1]

    • Cause: 4-Fluoropyridines are known to be unstable in aqueous and acidic conditions, leading to polymerization.[1]

    • Solution: After the thermal decomposition of the diazonium salt, neutralize the reaction mixture carefully and quickly with a base like sodium bicarbonate at low temperatures. Extract the product immediately into an organic solvent to minimize contact with the aqueous phase.[1]

  • Hydrolysis of the Product:

    • Observation: Presence of N-(2-Ethyl-4-pyridyl)-4-pyridone as a byproduct.

    • Cause: The desired this compound can hydrolyze in the presence of water.

    • Solution: Use anhydrous solvents for extraction and drying agents (e.g., anhydrous Na₂SO₄ or MgSO₄) to thoroughly remove water from the organic extracts.

Problem 2: Multiple Products in Direct C-H Fluorination of 2-Ethylpyridine

Q: I am trying to synthesize this compound by direct C-H fluorination of 2-Ethylpyridine, but I am observing a mixture of fluorinated isomers. How can I improve the regioselectivity?

A: Direct C-H fluorination of substituted pyridines can often lead to a mixture of isomers. The regioselectivity is influenced by both electronic and steric factors. For 2-substituted pyridines, fluorination typically occurs at the position adjacent to the nitrogen atom (the 6-position).

Possible Causes and Troubleshooting Steps:

  • Inherent Regioselectivity of the Reagent:

    • Cause: Reagents like AgF₂ tend to favor fluorination at the C-H bond adjacent to the ring nitrogen due to the reaction mechanism.

    • Solution: This synthetic route is likely to predominantly yield 2-Ethyl-6-fluoropyridine. To obtain the 4-fluoro isomer, an alternative synthetic strategy such as the Balz-Schiemann reaction starting from 2-Ethyl-4-aminopyridine or a nucleophilic aromatic substitution (SNAr) from a 2-ethyl-4-halopyridine would be more appropriate.

  • Reaction Conditions Affecting Selectivity:

    • Solution: While the inherent selectivity is a major factor, optimizing reaction parameters such as solvent, temperature, and reaction time might slightly alter the isomeric ratio. However, it is unlikely to reverse the preference for the 6-position.

Problem 3: Failure of Nucleophilic Aromatic Substitution (SNAr) to Produce this compound

Q: My attempt to synthesize this compound from 2-Ethyl-4-chloropyridine and a fluoride source is not proceeding. What are the common pitfalls in this SNAr reaction?

A: Nucleophilic aromatic substitution on pyridine rings is highly dependent on the nature of the leaving group and the reaction conditions.

Possible Causes and Troubleshooting Steps:

  • Poor Leaving Group:

    • Cause: While fluoride is a very reactive nucleophile in SNAr on pyridines, the leaving group ability of halides is F > Cl > Br > I. Therefore, starting from a chloro- or bromo-pyridine is common. However, the reaction can still be sluggish.[4]

    • Solution: Consider using a starting material with a better leaving group if the reaction with 2-Ethyl-4-chloropyridine is not efficient.

  • Inactive Fluoride Source:

    • Cause: The fluoride salt used (e.g., KF, CsF) may not be sufficiently soluble or reactive in the chosen solvent. The presence of water can heavily solvate the fluoride ion, reducing its nucleophilicity.

    • Solution: Use an anhydrous, polar aprotic solvent like DMF, DMSO, or sulfolane to enhance the nucleophilicity of the fluoride ion.[5] Spray-dried potassium fluoride or the use of a phase-transfer catalyst (e.g., a crown ether) can also improve reactivity.

  • Insufficient Reaction Temperature:

    • Cause: SNAr reactions on less activated pyridine rings often require high temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The side reactions depend on the synthetic route chosen:

  • Balz-Schiemann Reaction:

    • Formation of a gummy, polymeric material due to the instability of 4-fluoropyridines in aqueous/acidic media.[1]

    • Hydrolysis of the product to form N-(2-Ethyl-4-pyridyl)-4-pyridone.[1]

    • Incomplete reaction leading to the recovery of the starting aminopyridine.

    • Potentially explosive decomposition of the isolated diazonium salt intermediate.[3]

  • Nucleophilic Aromatic Substitution (SNAr):

    • If the starting material is a dihalopyridine (e.g., 2-ethyl-4,6-dichloropyridine), a mixture of mono- and di-substituted products may be obtained.

    • At high temperatures, decomposition of the starting material or product may occur.

  • Direct C-H Fluorination of 2-Ethylpyridine:

    • Formation of the major regioisomer, 2-Ethyl-6-fluoropyridine.

    • Potential for over-fluorination to yield difluorinated products.

    • Oxidation of the ethyl side-chain if harsh fluorinating agents are used.

Q2: Are there any specific safety precautions I should take when working with fluorinating agents?

A2: Yes, working with fluorinating agents requires strict safety protocols:

  • Toxicity: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: Some fluorinating agents can react violently with water or certain organic solvents. Ensure all glassware is scrupulously dried, and use anhydrous solvents.

  • Balz-Schiemann Intermediates: Diazonium salts can be explosive when dry and should be handled with extreme care.[3]

Q3: How can I purify the final this compound product?

A3: Purification can be challenging due to the potential for closely related byproducts.

  • Extraction: A standard aqueous work-up to remove inorganic salts is the first step. Be mindful of the potential for hydrolysis of the product in aqueous layers.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying fluorinated organic compounds. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Distillation: If the product is a liquid and the byproducts have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

Data Summary

The following table summarizes typical yields for fluorination reactions on pyridine derivatives, which can serve as a benchmark for the synthesis of this compound. Note that specific yields for this compound are not widely reported in the literature, so these values are based on analogous transformations.

Synthetic MethodStarting Material ExampleProduct ExampleReported Yield (%)Reference
Balz-Schiemann Reaction4-Aminopyridine4-Fluoropyridine20[1]
Nucleophilic Aromatic Substitution2-Amino-4-chloropyridine2-Amino-4-fluoropyridine90[5]
From Pyridine N-Oxide2-Substituted Pyridine N-Oxides2-Substituted 2-Fluoropyridines25-87[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Hypothetical)

This protocol is adapted from the procedure for the synthesis of 4-fluoropyridine.[1]

  • Diazotization: In a two-necked flask equipped with a thermometer and a stirring bar, add 42% aqueous fluoroboric acid. Add 2-Ethyl-4-aminopyridine (1.0 eq) and heat gently to dissolve. Cool the solution to 0-5 °C in an ice-water bath, at which point the corresponding pyridinium tetrafluoroborate may precipitate. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature.

  • Isolation of Diazonium Salt: Collect the precipitated 2-ethyl-4-pyridinediazonium tetrafluoroborate by filtration and wash with cold diethyl ether. Dry the salt carefully under vacuum.

  • Thermal Decomposition: Gently heat the dry diazonium salt in a suitable flask until the evolution of nitrogen gas ceases. The crude this compound will remain.

  • Work-up and Purification: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (Hypothetical)

This protocol is based on general procedures for SNAr on halopyridines.[5]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethyl-4-chloropyridine (1.0 eq) and an excess of a fluoride source such as spray-dried potassium fluoride (e.g., 3-5 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the progress by TLC or GC-MS. The reaction may require several hours to reach completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Side Reactions in this compound Synthesis start Start: Unexpected Side Reaction Observed identify_method Identify Synthesis Method start->identify_method balz_schiemann Balz-Schiemann identify_method->balz_schiemann Balz-Schiemann snar SNAr identify_method->snar SNAr ch_fluorination C-H Fluorination identify_method->ch_fluorination C-H Fluorination bs_issue Issue with Balz-Schiemann? balz_schiemann->bs_issue snar_issue Issue with SNAr? snar->snar_issue chf_issue Issue with C-H Fluorination? ch_fluorination->chf_issue polymeric_byproduct Polymeric/Gummy Byproduct bs_issue->polymeric_byproduct Yes hydrolysis_product Hydrolysis Product (Pyridone) bs_issue->hydrolysis_product Yes low_yield Low Yield/No Reaction bs_issue->low_yield Yes bs_solution1 Minimize H2O, quick workup, anhydrous conditions polymeric_byproduct->bs_solution1 hydrolysis_product->bs_solution1 bs_solution2 Ensure complete diazotization at low temp. low_yield->bs_solution2 end Problem Resolved bs_solution1->end bs_solution2->end no_reaction_snar No Reaction snar_issue->no_reaction_snar Yes snar_solution Use anhydrous polar aprotic solvent, increase temp, consider phase transfer catalyst no_reaction_snar->snar_solution snar_solution->end wrong_isomer Wrong Regioisomer (6-fluoro) chf_issue->wrong_isomer Yes side_chain_reaction Side-chain Reaction (on ethyl group) chf_issue->side_chain_reaction Yes chf_solution1 This method favors 6-position. Change synthetic route. wrong_isomer->chf_solution1 chf_solution2 Use milder fluorinating agent, optimize conditions side_chain_reaction->chf_solution2 chf_solution1->end chf_solution2->end

References

Technical Support Center: Optimizing Coupling Reactions for 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-fluoropyridine in common cross-coupling reactions. The guides are designed to address specific experimental issues with practical, actionable advice.

General Considerations for this compound Coupling

This compound presents a unique set of challenges in cross-coupling reactions. The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity. The fluorine atom renders the pyridine ring electron-deficient, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ethyl group at the 2-position introduces steric hindrance that must be considered when selecting ligands and reaction conditions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents. Success often hinges on the careful selection of catalyst, ligand, base, and solvent to overcome the challenges posed by the electron-deficient, sterically hindered pyridine ring.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: What are the most common causes of low yield in the Suzuki coupling of this compound?

A1: Low yields are typically due to one or more of the following:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, reducing its activity. Using bulky, electron-rich phosphine ligands can mitigate this.

  • Slow Oxidative Addition: The C-F bond is generally unreactive in Suzuki couplings. If using a halo-precursor (e.g., 2-ethyl-4-fluoro-X-pyridine, where X is Br or Cl), the electron-withdrawing nature of the fluoropyridine ring can influence the rate of oxidative addition.

  • Protodeborylation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the reaction conditions, particularly the base and presence of water, leading to its decomposition.

  • Competitive Side Reactions: Homocoupling of the boronic acid or the pyridine starting material can occur.

Q2: Which palladium catalysts and ligands are recommended for this type of substrate?

A2: For electron-deficient and sterically hindered heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective. Consider starting with pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos. For some applications, Pd(PPh₃)₄ can be effective, but more advanced ligands often provide better results with challenging substrates.

Q3: How does the choice of base affect the reaction?

A3: The base plays a crucial role in activating the boronic acid for transmetalation. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective and are generally preferred over stronger bases like alkoxides when dealing with base-sensitive functional groups. The solubility of the base can also be a factor; in some cases, using a soluble organic base or a biphasic solvent system can be advantageous.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Catalyst inhibition by pyridine nitrogen. 3. Insufficiently active boronic acid.1. Use a fresh palladium source and ensure anhydrous/anaerobic conditions. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). 3. Use a stronger base (e.g., Cs₂CO₃) or switch to a more reactive boronic ester (e.g., pinacol ester).
Significant Protodeborylation 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water.1. Switch to a milder base (e.g., K₂CO₃, KF). 2. Use anhydrous solvents and reagents. A small amount of water is sometimes beneficial, but it should be controlled.
Formation of Homocoupling Byproducts 1. Slow transmetalation step. 2. Oxygen contamination leading to oxidative homocoupling of the boronic acid.1. Increase the concentration of the boronic acid slightly (e.g., 1.2-1.5 equivalents). 2. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Incompatible base or solvent.1. Lower the reaction temperature and increase the reaction time. 2. Screen alternative bases (e.g., K₂CO₃, Na₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).
Recommended Starting Conditions for Suzuki-Miyaura Coupling

The following table provides a set of starting conditions for the Suzuki-Miyaura coupling of a 2-ethyl-4-fluoro-halopyridine with an arylboronic acid. Optimization will likely be necessary.

Parameter Condition Notes
Pyridine Substrate 2-Ethyl-4-fluoro-X-pyridine (X=Br, I)1.0 equiv
Boronic Acid Arylboronic Acid1.2-1.5 equiv
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃2-5 mol%
Ligand SPhos or XPhos4-10 mol%
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equiv
Solvent Dioxane/H₂O (e.g., 10:1) or TolueneAnhydrous solvents may also be effective.
Temperature 80-110 °CMonitor by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Degas solvent and purge reaction vessel.

Experimental Workflow: Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow start Start: Low Yield catalyst Screen Pd Source & Ligand (e.g., Pd(OAc)₂/SPhos, Pd(PPh₃)₄, XPhos Pd G3) start->catalyst Initial Reaction base Optimize Base (K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst->base Best Catalyst System solvent Screen Solvent (Dioxane/H₂O, Toluene, DMF) base->solvent Best Base temp Adjust Temperature (80°C, 100°C, 120°C) solvent->temp Best Solvent boron Change Boron Source (Boronic Acid vs. Pinacol Ester) temp->boron If still low yield end Optimized Yield temp->end Successful Optimization boron->end

Caption: Suzuki-Miyaura coupling optimization workflow.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines. The success of this reaction is highly dependent on the ligand, as it must facilitate the coupling of an electron-deficient pyridine with an amine nucleophile.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: Why is my Buchwald-Hartwig amination of this compound failing?

A1: Common failure points include:

  • Ligand Choice: The ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often necessary to promote both oxidative addition and reductive elimination while preventing catalyst inhibition.

  • Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but can be detrimental to substrates with sensitive functional groups.[1] In such cases, weaker inorganic bases or soluble organic bases might be better. The poor solubility of inorganic bases can sometimes lead to reproducibility issues.[2]

  • Amine Nucleophilicity: Weakly nucleophilic amines may require more forcing conditions or more active catalyst systems.

  • Side Reactions: Hydrodehalogenation of the starting material or β-hydride elimination from the amido-palladium intermediate can be competing pathways.[3]

Q2: What are the best practices for setting up a Buchwald-Hartwig reaction?

A2: Strict adherence to anhydrous and anaerobic conditions is crucial. The palladium catalyst, ligand, and base should be handled in a glovebox or under a robust stream of inert gas. Solvents should be freshly dried and degassed. Pre-formed palladium pre-catalysts can often give more reproducible results than generating the catalyst in situ.

Q3: Can I use a weaker base than sodium tert-butoxide?

A3: Yes, while NaOtBu is highly effective, other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be used, especially if your substrate is base-sensitive.[1] The choice of base is often intertwined with the choice of solvent and ligand, so rescreening may be necessary.[4][5]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inappropriate ligand for the substrate/amine combination. 2. Insufficiently strong or soluble base. 3. Catalyst deactivation.1. Screen a panel of bulky biaryl phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[1] 2. Switch to NaOtBu or LHMDS. If using an insoluble base, ensure vigorous stirring. 3. Use a pre-catalyst and ensure strict anaerobic/anhydrous conditions.
Hydrodehalogenation of Starting Material 1. Presence of water or other protic sources. 2. Reductive elimination is slow compared to competing pathways.1. Ensure all reagents and solvents are rigorously dried. 2. Use a more electron-rich, bulkier ligand to accelerate reductive elimination.
Product Decomposition 1. Reaction temperature is too high. 2. Product is sensitive to the strong base.1. Lower the reaction temperature. Some modern catalyst systems are active at room temperature. 2. Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a more active catalyst system to compensate.
Diarylation of Primary Amine 1. High catalyst loading or high temperature. 2. Reaction run for too long.1. Reduce catalyst loading and/or temperature. 2. Monitor the reaction closely and stop it once the mono-arylated product is maximized.
Recommended Starting Conditions for Buchwald-Hartwig Amination

This table outlines a general starting point for the amination of a 2-ethyl-4-fluoro-halopyridine.

Parameter Condition Notes
Pyridine Substrate 2-Ethyl-4-fluoro-X-pyridine (X=Br, Cl)1.0 equiv
Amine Primary or Secondary Amine1.1-1.2 equiv
Palladium Source Pd₂(dba)₃ or a G3/G4 Pre-catalyst1-2 mol% Pd
Ligand BrettPhos or RuPhos2-4 mol%
Base NaOtBu or LHMDS1.5-2.0 equiv
Solvent Toluene or DioxaneAnhydrous and degassed.
Temperature 80-100 °CLower temperatures may be possible with highly active pre-catalysts.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability and activity.

Logical Flowchart for Buchwald-Hartwig Troubleshooting

Buchwald_Troubleshooting start Start: Low Yield / No Reaction check_conditions Verify Inert/Anhydrous Conditions start->check_conditions ligand_screen Screen Ligands (e.g., BrettPhos, RuPhos, XPhos) check_conditions->ligand_screen Conditions OK base_screen Screen Bases (NaOtBu, LHMDS, K₃PO₄) ligand_screen->base_screen No Improvement success Successful Coupling ligand_screen->success Yield Improved temp_adjust Adjust Temperature base_screen->temp_adjust No Improvement base_screen->success Yield Improved temp_adjust->success Yield Improved

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Section 3: C-H Activation/Functionalization

Direct C-H activation offers a more atom-economical approach to functionalizing the this compound core, avoiding the need for pre-halogenation. However, controlling regioselectivity can be a significant challenge due to the electronic properties of the pyridine ring.

Frequently Asked Questions (FAQs) - C-H Activation

Q1: Which C-H bond on this compound is most likely to be functionalized?

A1: The regioselectivity of pyridine C-H activation is complex and depends on the specific catalytic system.[3]

  • C-6 Position: The position ortho to the nitrogen and meta to the fluorine is often activated due to direction by the pyridine nitrogen.

  • C-3 Position: The position ortho to the fluorine is electronically activated for some types of C-H functionalization due to the acidity of the C-H bond.

  • C-5 Position: This position is generally less reactive but can be functionalized under specific conditions.

Q2: What are the key challenges in the direct arylation of this compound?

A2: The primary challenges are the low reactivity of the electron-deficient pyridine C-H bonds and controlling regioselectivity. The pyridine nitrogen can also act as a ligand, complicating the catalytic cycle. A recent study on the direct C-H arylation of fluoroarenes with 2-chloropyridines found that a Pd/SPhos system was effective.[6]

Q3: What role do additives like pivalic acid (PivOH) play?

A3: Carboxylic acid additives are often crucial in palladium-catalyzed C-H activation. They are believed to participate in a concerted metalation-deprotonation (CMD) mechanism, acting as a proton shuttle to facilitate the C-H bond cleavage step.

Troubleshooting Guide: C-H Arylation
Problem Potential Cause(s) Suggested Solution(s)
No Reaction 1. C-H bond is not sufficiently activated under the conditions. 2. Catalyst is not active enough.1. Increase the reaction temperature. 2. Screen different palladium sources (e.g., Pd(OAc)₂, Pd(TFA)₂) and ligands. 3. Ensure the presence of a suitable additive like PivOH.
Poor Regioselectivity 1. Multiple C-H bonds have similar reactivity. 2. The ligand does not provide sufficient steric or electronic bias.1. Modify the ligand to be more sterically demanding to favor the less hindered position. 2. Change the solvent, as polarity can influence regioselectivity. 3. If possible, introduce a temporary directing group.
Low Yield 1. Inefficient C-H activation or reductive elimination. 2. Catalyst decomposition.1. Screen different ligands and additives (e.g., different carboxylic acids). 2. Use a more robust pre-catalyst. 3. Add a silver salt (e.g., Ag₂CO₃) which can act as a re-oxidant or halide scavenger.
Formation of Biaryl Byproduct (from Aryl Halide) 1. Reductive dehalogenation of the aryl halide coupling partner.1. Use a milder base. 2. Ensure the reaction is strictly anaerobic.
Recommended Starting Conditions for Direct C-H Arylation

Based on protocols for similar substrates, the following conditions provide a reasonable starting point.

Parameter Condition Notes
Pyridine Substrate This compound2.0-3.0 equiv (often used in excess)
Aryl Halide Aryl Bromide or Iodide1.0 equiv
Palladium Source Pd(OAc)₂5-10 mol%
Ligand SPhos or P(n-Bu)Ad₂10-20 mol%
Base K₂CO₃ or Cs₂CO₃2.0 equiv
Additive Pivalic Acid (PivOH)30 mol%
Solvent Toluene or DMAcAnhydrous.
Temperature 110-140 °CHigh temperatures are often required.
Atmosphere Inert (Nitrogen or Argon)

C-H Activation Regioselectivity Pathway

CH_Activation substrate This compound C-H Bonds: - C3 (ortho to F) - C5 (meta to F) - C6 (ortho to N) CMD Concerted Metalation- Deprotonation (CMD) with Pd(II) Catalyst substrate->CMD outcome Outcome depends on: - Steric hindrance (Et group) - Electronic effects (F, N) - Ligand bulk CMD->outcome C6_product C6-Arylation (Often favored due to N-direction) outcome->C6_product Sterically accessible N-coordination C3_product C3-Arylation (Possible due to acidic C-H) outcome->C3_product Electronically driven

Caption: Factors influencing regioselectivity in C-H arylation.

References

Technical Support Center: 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Ethyl-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of this compound largely depends on the synthetic route employed. A common method involves the diazotization of 2-ethyl-4-aminopyridine followed by a fluorination reaction (a variation of the Balz-Schiemann reaction). Potential impurities from this process include:

  • Unreacted 2-ethyl-4-aminopyridine: The starting material may not have fully reacted.

  • 2-Ethyl-4-hydroxypyridine (or its tautomer, 2-ethyl-pyridin-4-one): This can form if the diazonium salt intermediate reacts with water. The presence of water is a critical parameter to control.

  • Azo-coupled byproducts: Diazonium salts can sometimes couple with other aromatic rings present in the reaction mixture.

  • Tar-like polymerization products: Diazonium salt decomposition can be vigorous and may lead to the formation of polymeric materials, especially if the reaction temperature is not well-controlled.[1]

If a direct C-H fluorination of 2-ethylpyridine is performed, impurities could include:

  • Unreacted 2-ethylpyridine: Incomplete reaction.

  • Regioisomers: Fluorination might occur at other positions on the pyridine ring, although methods using reagents like AgF₂ often show high selectivity for the position adjacent to the nitrogen.[2]

  • Over-fluorinated products: Introduction of more than one fluorine atom.

Q2: My final product of this compound is a brownish oil, but I expected a colorless liquid. What could be the cause?

A2: A brown coloration often indicates the presence of residual impurities, possibly from decomposition or side reactions.[3] Gummy, brown precipitates can form during the work-up of diazotization reactions.[1] It is also possible that the product itself is degrading. Some fluoropyridines are known to be unstable, especially in the presence of acid or water, which can lead to discoloration and polymerization over time.[4] Ensuring anhydrous conditions during the reaction and purification, as well as proper storage, is crucial.

Q3: I am having trouble separating this compound from the starting material, 2-ethyl-4-aminopyridine. What purification strategy do you recommend?

A3: The significant difference in basicity between an aminopyridine and a fluoropyridine can be exploited for separation. An acidic wash (e.g., with dilute HCl) during the work-up will protonate the more basic 2-ethyl-4-aminopyridine, moving it to the aqueous phase, while the less basic this compound remains in the organic layer. Following the acidic wash, the organic layer should be washed with a basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid before drying and concentration. For high purity, flash column chromatography on silica gel is also a very effective method.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be a suitable method for the final purification of this compound, provided it has sufficient thermal stability. It is important to first perform a crude purification to remove non-volatile impurities. The boiling point of the compound will determine the required vacuum and temperature. It is advisable to perform a small-scale test distillation to check for any decomposition before proceeding with the bulk material.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues during the purification of this compound.

Problem 1: Low Yield After Aqueous Work-up
Potential Cause Suggested Solution
Product Loss to Aqueous Layer This compound has some water solubility. Ensure the aqueous layer is back-extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Emulsion Formation Emulsions can trap the product. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, filtration through a pad of Celite can be effective.
Product Instability Fluoropyridines can be unstable in acidic conditions.[4] Minimize the duration of contact with acidic solutions during the work-up. Neutralize the organic layer with a mild base (e.g., saturated NaHCO₃ solution) promptly after an acid wash.
Problem 2: Persistent Impurities After Column Chromatography
Potential Cause Suggested Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the product from a closely eluting impurity. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol) to find a system that gives better separation.
Co-eluting Impurities An impurity may have a very similar polarity to the product. Consider a different purification technique, such as preparative HPLC or conversion to a salt, followed by crystallization and then regeneration of the free base.
Product Degradation on Silica Gel Some nitrogen-containing compounds can degrade on acidic silica gel. If you suspect this, you can use silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent).

Quantitative Data Summary

The following table summarizes typical recovery and purity data for common purification techniques applied to substituted pyridines. Note that specific values for this compound may vary based on the crude sample's purity.

Purification Method Typical Recovery Purity Achieved Notes
Liquid-Liquid Extraction 85-95%>90%Effective for removing highly polar or ionic impurities.
Flash Column Chromatography 70-90%>98%Excellent for removing closely related impurities.
Recrystallization 50-80%>99%Best for solid compounds or derivatives; requires finding a suitable solvent system.
Vacuum Distillation 60-85%>99%Suitable for thermally stable liquids with different boiling points from impurities.

Experimental Protocols

Protocol 1: General Procedure for Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes). This will remove basic impurities like unreacted 2-ethyl-4-aminopyridine.

  • Neutral Wash: Wash the organic layer with water (1 x 5 volumes).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 5 volumes) until gas evolution ceases, followed by a wash with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: General Procedure for Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point for substituted pyridines is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Flash Column Chromatography extraction->chromatography For High Purity distillation Vacuum Distillation extraction->distillation For Bulk Purification pure_product Pure this compound chromatography->pure_product distillation->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_polar Are impurities polar/basic? check_impurities->is_polar acid_wash Perform Acid-Base Extraction is_polar->acid_wash Yes is_separable Separable by TLC? is_polar->is_separable No acid_wash->is_separable column Perform Column Chromatography is_separable->column Yes other_methods Consider Distillation or Recrystallization is_separable->other_methods No success Pure Product column->success other_methods->success

Caption: Logical troubleshooting guide for purification challenges.

References

troubleshooting failed reactions involving 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 2-Ethyl-4-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of cross-coupling and nucleophilic substitution reactions. The most prevalent transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is an excellent leaving group, making the pyridine ring susceptible to attack by various nucleophiles.

  • Suzuki-Miyaura Coupling: The pyridine ring can be coupled with boronic acids or their esters in the presence of a palladium catalyst.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the pyridine ring and a wide range of amines.

Q2: How does the reactivity of this compound compare to other halopyridines?

A2: Due to the high electronegativity of the fluorine atom, 2- and 4-fluoropyridines are generally more reactive towards nucleophilic aromatic substitution (SNAr) than their chloro-, bromo-, or iodo- counterparts.[1][2] The rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the electron-withdrawing nature of fluorine.[2]

Q3: What is the expected regioselectivity in reactions with this compound?

A3: In Nucleophilic Aromatic Substitution (SNAr) reactions, nucleophilic attack will occur at the C4 position, leading to the displacement of the fluoride. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the reaction will also occur at the carbon bearing the fluorine atom. However, under certain conditions, particularly with highly active catalysts, side reactions involving C-H activation at other positions on the pyridine ring could potentially occur, though this is less common.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Problem: Low or no conversion to the desired product.

Potential CauseSuggested Solution
Insufficiently reactive nucleophile Increase the reaction temperature. Use a stronger base to deprotonate the nucleophile. Consider using a more polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.
Decomposition of starting material This compound can be sensitive to strongly acidic or basic conditions at elevated temperatures. Monitor the reaction for the formation of decomposition byproducts by TLC or LC-MS. Consider using milder bases like K₂CO₃ or Cs₂CO₃.
Poor solubility of reagents Ensure all reagents are fully dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system.
Presence of water For moisture-sensitive reactions, ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Problem: Formation of multiple products.

Potential CauseSuggested Solution
Competing nucleophilic attack If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position.
Side reactions with the solvent Some solvents, like DMF, can decompose at high temperatures and participate in side reactions. If unexpected byproducts are observed, consider switching to a more inert solvent like dioxane or toluene.
Reaction with other functional groups If the substrate or nucleophile contains other electrophilic sites, these may compete with the SNAr reaction. Optimization of reaction conditions (e.g., lower temperature, milder base) may be necessary to improve selectivity.
Suzuki-Miyaura Coupling Reactions

Problem: Low yield of the coupled product.

Potential CauseSuggested Solution
Inactive catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid exposure to air and moisture. Consider using a pre-catalyst for more reliable activation.
Incorrect ligand choice The choice of phosphine ligand is crucial. For heteroaromatic substrates, ligands like SPhos, XPhos, or RuPhos are often effective. Screen a variety of ligands to find the optimal one for your specific substrate combination.
Inefficient transmetalation The transfer of the organic group from boron to palladium can be slow. Ensure the use of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider the addition of water to the solvent system, which can facilitate this step.
Protodeboronation of the boronic acid Boronic acids can be unstable, especially under prolonged heating or in the presence of excess base. Use a slight excess of the boronic acid (1.1-1.5 equivalents). Add the boronic acid to the reaction mixture just before heating.
Dehalogenation of this compound This side reaction can occur, leading to the formation of 2-ethylpyridine. This is often promoted by catalyst decomposition or the presence of impurities. Use of a more stable catalyst or optimizing the reaction time and temperature may help to minimize this.

Problem: Difficulty in purifying the product from residual catalyst.

Potential CauseSuggested Solution
Palladium residues After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or L-cysteine to scavenge residual palladium. Filtration through a pad of Celite® or silica gel can also be effective.
Buchwald-Hartwig Amination Reactions

Problem: Incomplete reaction or no product formation.

Potential CauseSuggested Solution
Poorly chosen catalyst system The combination of palladium precursor and ligand is critical. For aminating electron-rich heterocycles, bulky electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos ligands are often required.
Inappropriate base Strong, non-nucleophilic bases are typically used. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices. The choice of base can be substrate-dependent and may require screening.
Amine substrate issues Primary and secondary aliphatic and aromatic amines can be used. However, very bulky amines may react slower. Ensure the purity of the amine.
Solvent effects Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is properly degassed to prevent catalyst oxidation.

Problem: Formation of side products.

Potential CauseSuggested Solution
Hydrodehalogenation The formation of 2-ethylpyridine is a common side reaction. This can be minimized by using the correct ligand-to-metal ratio and avoiding excessive reaction times and temperatures.
Double arylation of primary amines If using a primary amine, diarylation can occur. This can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Experimental Protocols (Starting Points)

Note: These are generalized protocols and may require optimization for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a stirred solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP; 0.1-0.5 M), add the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1, toluene/water 4:1; 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, degassed solvent (e.g., toluene, dioxane; 0.1-0.5 M).

  • Heat the reaction mixture in a sealed tube at the appropriate temperature (typically 80-110 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

SNAr_Troubleshooting_Workflow start Low/No Conversion in SNAr Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile increase_temp Increase reaction temperature check_nucleophile->increase_temp No stronger_base Use a stronger base check_nucleophile->stronger_base No check_sm_stability Is the starting material decomposing? check_nucleophile->check_sm_stability Yes increase_temp->check_sm_stability stronger_base->check_sm_stability milder_conditions Use milder base/ lower temperature check_sm_stability->milder_conditions Yes check_solubility Are all reagents soluble? check_sm_stability->check_solubility No end_fail Consult further literature milder_conditions->end_fail change_solvent Change solvent system check_solubility->change_solvent No end_success Reaction Successful check_solubility->end_success Yes change_solvent->end_success

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Suzuki_Coupling_Troubleshooting cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling catalyst_issue Check Catalyst System start->catalyst_issue reagent_issue Check Reagents start->reagent_issue condition_issue Check Conditions start->condition_issue fresh_catalyst Use fresh catalyst/ligand catalyst_issue->fresh_catalyst screen_ligands Screen different ligands catalyst_issue->screen_ligands check_boronic_acid Check boronic acid quality/ Use slight excess reagent_issue->check_boronic_acid check_base Screen different bases reagent_issue->check_base degas_solvent Ensure proper degassing of solvent condition_issue->degas_solvent optimize_temp Optimize temperature and reaction time condition_issue->optimize_temp

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Logic cluster_input Inputs cluster_process Reaction cluster_output Outputs This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine Amine Amine->Buchwald-Hartwig Amination Pd Catalyst/Ligand Pd Catalyst/Ligand Pd Catalyst/Ligand->Buchwald-Hartwig Amination Base Base Base->Buchwald-Hartwig Amination Solvent Solvent Solvent->Buchwald-Hartwig Amination Desired C-N Coupled Product Desired C-N Coupled Product Buchwald-Hartwig Amination->Desired C-N Coupled Product Side Products Side Products Buchwald-Hartwig Amination->Side Products

Caption: Key components of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 2-Ethyl-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions with this compound?

A1: Palladium-based catalysts are frequently employed in cross-coupling reactions involving this compound. Common examples include Pd(PPh₃)₄, PdCl₂(dppf), and palladacycles.[1][2][3] These are often used in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form C-C bonds. For hydrogenation reactions, palladium on carbon (Pd/C) or platinum-based catalysts may be utilized.

Q2: What are the typical symptoms of catalyst poisoning in my reaction?

A2: The primary symptom of catalyst poisoning is a significant decrease in reaction rate or a complete halt of the reaction, leading to low product conversion. Other indicators include the formation of side products, a change in the color of the reaction mixture (e.g., formation of palladium black), and inconsistent results between batches.[4]

Q3: What are the most likely catalyst poisons I might encounter when working with this compound?

A3: While specific data for this compound is limited, general knowledge of pyridine chemistry and catalysis suggests the following as likely poisons:

  • Sulfur Compounds: Even trace amounts of sulfur-containing impurities in starting materials or solvents can act as potent poisons for palladium and platinum catalysts.[5]

  • Coordinating Heterocycles: Pyridine derivatives themselves can sometimes act as catalyst inhibitors by strongly coordinating to the metal center and blocking active sites.[6]

  • Halides: Although necessary as leaving groups in many cross-coupling reactions, high concentrations of certain halide ions can sometimes inhibit catalyst activity.

  • Water and Oxygen: While some reactions are tolerant or even benefit from controlled amounts of water and oxygen, their presence can lead to catalyst deactivation in other cases, for instance, by promoting the formation of inactive metal oxides.[1]

Q4: Can the purity of my this compound starting material affect catalyst performance?

A4: Absolutely. Impurities in the starting material are a common source of catalyst poisons. It is crucial to use highly purified this compound and other reagents to minimize the risk of introducing contaminants that can deactivate the catalyst.

Q5: Are there any specific considerations for catalyst choice in Suzuki-Miyaura reactions with fluorinated pyridines?

A5: For Suzuki-Miyaura couplings of pyridyl derivatives, the choice of palladium precursor and ligand is critical. The use of electron-rich and bulky phosphine ligands can often improve catalytic activity and resist deactivation. Palladacycle pre-catalysts have also shown high activity for deactivated aryl chloride substrates.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Catalyst Poisoning by Sulfur 1. Analyze starting materials and solvents for sulfur content. 2. Purify reagents if sulfur is detected. 3. Consider using a sulfur scavenger.
Inhibition by Pyridine Substrate 1. Decrease the concentration of this compound. 2. Experiment with a different palladium pre-catalyst or ligand that is less susceptible to coordination.
Poor Catalyst Quality 1. Use a fresh batch of catalyst. 2. Ensure the catalyst has been stored under appropriate inert conditions.
Suboptimal Reaction Conditions 1. Optimize reaction temperature, solvent, and base. 2. Perform a small-scale screen of different ligands.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent (e.g., toluene, dioxane, DMF).

  • Add the this compound (1 equivalent).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Catalyst Regeneration (General Guideline for Pd/C):

Note: The feasibility and effectiveness of regeneration depend on the nature of the poison.

  • Washing: Wash the spent catalyst with a solvent that can dissolve the suspected poison but not the catalyst itself. For organic residues, solvents like chloroform or acetic acid can be effective.[7] For some inorganic salts, water or dilute acid/base washes may be appropriate.

  • Oxidative Treatment: Controlled oxidation can sometimes burn off organic foulants. This must be done carefully to avoid sintering the metal particles.

  • Reduction: Following an oxidative treatment, a reduction step (e.g., with hydrogen gas) is often necessary to restore the active metallic state of the catalyst.

Visualizations

Logical Relationship for Troubleshooting Catalyst Poisoning

Caption: A logical workflow for troubleshooting low conversion in catalytic reactions.

Experimental Workflow for a Suzuki-Miyaura Coupling

SuzukiWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Catalyst, Boronic Acid, Base B 2. Add Degassed Solvent A->B C 3. Add this compound B->C D 4. Heat and Monitor C->D E 5. Cool and Dilute D->E F 6. Aqueous Wash E->F G 7. Dry and Concentrate F->G H 8. Purify Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

preventing decomposition of 2-Ethyl-4-fluoropyridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Ethyl-4-fluoropyridine during storage.

Troubleshooting Guide

Users encountering potential decomposition of this compound should consult the following table for common issues, their probable causes, and recommended solutions.

Issue Observed Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow or brown, formation of precipitates) Exposure to air, moisture, light, or incompatible materials. Potential acid-catalyzed hydrolysis or polymerization.1. Immediately move the compound to a tightly sealed, opaque container. 2. Purge the container with an inert gas (e.g., argon or nitrogen). 3. Store in a cool, dark, and dry place. 4. Verify that storage containers are made of compatible materials (e.g., borosilicate glass, PTFE). 5. Check for any nearby sources of acidic vapors.
Inconsistent experimental results or loss of potency Decomposition of the compound leading to lower purity.1. Re-analyze the purity of the this compound sample using a validated analytical method (see Experimental Protocols). 2. If decomposition is confirmed, consider purifying the material if possible, or using a fresh, unopened batch. 3. Review storage conditions and handling procedures to prevent future degradation.
Presence of unexpected peaks in analytical data (e.g., GC-MS, NMR) Formation of degradation products.1. Attempt to identify the impurities by comparing with known potential degradants (e.g., hydrolysis products, isomers). 2. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. 3. If the identity of the impurity is unknown, further characterization using techniques like LC-MS or high-resolution MS may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

  • Container: In a tightly sealed, opaque container made of non-reactive material such as amber borosilicate glass with a PTFE-lined cap.

  • Environment: In a dry, well-ventilated area away from direct sunlight and sources of heat or ignition.

Q2: What are the common signs of this compound decomposition?

A2: Decomposition of this compound may be indicated by:

  • A noticeable change in color, often to yellow or brown.

  • The formation of solid precipitates or cloudiness in the liquid.

  • A change in odor.

  • The appearance of new, unexpected peaks in analytical chromatograms (e.g., GC, HPLC) or spectra (e.g., NMR).

Q3: What substances are incompatible with this compound?

A3: Avoid contact with the following to prevent vigorous reactions and decomposition:

  • Strong Acids: Can catalyze hydrolysis and polymerization.

  • Strong Bases: Can promote other degradation pathways.

  • Strong Oxidizing Agents: Can lead to oxidation of the pyridine ring or the ethyl group.

Q4: How can I minimize the risk of decomposition during handling?

A4: When working with this compound, adhere to the following best practices:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the compound.

  • Handle the compound under an inert atmosphere whenever possible (e.g., in a glove box or using a Schlenk line).

  • Use clean, dry glassware and utensils.

  • Minimize the time the container is open to the atmosphere.

  • After use, securely reseal the container, preferably after purging with an inert gas.

Q5: Is there a way to stabilize this compound for long-term storage?

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and detecting potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Integrate the peak areas to determine the relative purity. Identify impurities by comparing their mass spectra to library databases and known potential degradation products.

Protocol 2: Stability Monitoring by ¹H NMR Spectroscopy

This protocol can be used to monitor the stability of a this compound sample over time.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is stable and soluble (e.g., CDCl₃, Acetone-d₆). Ensure the solvent is dry.

  • Sample Preparation: Prepare a solution of the compound (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL) in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Compare the initial spectrum of a fresh sample with spectra taken at subsequent time points under specific storage conditions.

    • Look for the appearance of new signals or changes in the integration of existing signals, which would indicate the formation of degradation products.

    • The disappearance of the characteristic signals for this compound would indicate its consumption.

Visualizations

Decomposition_Pathway This compound This compound Hydrolysis_Product 2-Ethyl-4-hydroxypyridine This compound->Hydrolysis_Product Hydrolysis Polymer Polymeric Impurities This compound->Polymer Self-condensation H2O_Acid H₂O / H⁺ H2O_Acid->this compound Polymerization Polymerization / Self-condensation Polymerization->this compound

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Decomposition Suspected check_appearance Visual Inspection: Color Change? Precipitate? start->check_appearance analytical_check Analytical Purity Check (GC-MS, NMR) check_appearance->analytical_check Yes check_appearance->analytical_check No review_storage Review Storage Conditions: Temp, Atmosphere, Container analytical_check->review_storage No purify_or_replace Purify Material or Use New Batch analytical_check->purify_or_replace Yes review_handling Review Handling Procedures review_storage->review_handling implement_changes Implement Corrective Actions review_handling->implement_changes purify_or_replace->review_storage end Problem Resolved implement_changes->end no_issue No Visual Change issue Change Observed pure Purity OK impure Purity Compromised

Caption: Troubleshooting workflow for suspected decomposition.

Technical Support Center: Analysis of 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: The primary analytical techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) for purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) for quantification and stability studies, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

Q2: What are the expected storage conditions for this compound to ensure its stability?

A2: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation. It is sensitive to moisture and acid-catalyzed transformations.[1][2] Long-term storage at low temperatures (-20°C) is recommended.

Q3: What are the potential impurities that could be present in a sample of this compound?

A3: Potential impurities can arise from the synthesis process and may include starting materials, reagents, and byproducts from side reactions. Common impurities could include isomers (e.g., 3-Ethyl-4-fluoropyridine), incompletely reacted intermediates, or products of over-alkylation.[3] Degradation products may also be present if the compound has been stored improperly.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Poor peak shape (tailing or fronting) is observed for the this compound peak.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Active sites in the injector liner or the column can interact with the basic pyridine nitrogen, causing peak tailing. Deactivated liners and columns are recommended. If tailing persists, consider silylating the liner or using a liner with glass wool to trap non-volatile matrix components.

  • Possible Cause 2: Column degradation.

    • Solution: Over time, the stationary phase of the column can degrade, exposing active silanol groups. This can be exacerbated by high temperatures or injection of acidic or basic samples. If performance does not improve after conditioning the column according to the manufacturer's instructions, the column may need to be replaced.

  • Possible Cause 3: Inappropriate column polarity.

    • Solution: A non-polar or mid-polarity column is generally suitable for the analysis of this compound. If using a polar column, ensure it is compatible with amine-containing compounds. A column with a phase specifically designed for basic compounds may provide better peak shape.[4]

Issue: Inconsistent retention times are observed between injections.

  • Possible Cause 1: Fluctuations in oven temperature or carrier gas flow rate.

    • Solution: Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run. Check for leaks in the gas lines and verify that the carrier gas flow rate is stable and set correctly.

  • Possible Cause 2: Sample matrix effects.

    • Solution: High concentrations of matrix components can affect the partitioning of the analyte on the column, leading to shifts in retention time. Ensure adequate sample cleanup to remove interfering substances.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: The this compound peak exhibits significant tailing.

  • Possible Cause 1: Secondary interactions with residual silanols on the stationary phase.

    • Solution: The basic nature of the pyridine ring can lead to strong interactions with acidic silanol groups on the surface of C18 columns, resulting in peak tailing.[6][7][8][9] To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).[6] Alternatively, use a base-deactivated column or a column with a different stationary phase (e.g., a polymer-based or hybrid silica column).[7]

  • Possible Cause 2: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For a basic compound like this compound, maintaining the mobile phase pH at least 2 units above its pKa will ensure it is in its neutral form, which generally results in better peak shape on reversed-phase columns.[6]

  • Possible Cause 3: Column overload.

    • Solution: Injecting too high a concentration of the analyte can lead to peak distortion.[9] Try diluting the sample and re-injecting to see if the peak shape improves.

Issue: Poor resolution between this compound and an impurity.

  • Possible Cause 1: Inadequate separation efficiency.

    • Solution: Optimize the mobile phase composition. A gradient elution may be necessary to achieve better separation. Adjusting the organic modifier (e.g., acetonitrile or methanol) content can alter the selectivity.

  • Possible Cause 2: Incorrect column chemistry.

    • Solution: If optimizing the mobile phase is insufficient, a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group) may provide the necessary selectivity to resolve the co-eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in assigning protons and carbons in the pyridine ring.

  • Possible Cause: Complex coupling patterns due to the fluorine atom.

    • Solution: The presence of the fluorine atom will introduce 1H-19F and 13C-19F coupling, which can complicate the spectra. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of all signals.[10]

  • Expected Spectral Features:

    • 1H NMR: The protons on the pyridine ring will appear as doublets or doublets of doublets due to both H-H and H-F coupling.

    • 19F NMR: A single resonance is expected, which may be coupled to the adjacent protons.

    • 13C NMR: The carbons will show coupling to the fluorine atom (nJCF), with the carbon directly attached to the fluorine (C4) exhibiting the largest coupling constant.[10]

Issue: Broad or distorted peaks in the NMR spectrum.

  • Possible Cause 1: Presence of paramagnetic impurities.

    • Solution: Paramagnetic metals can cause significant line broadening. If suspected, treat the sample with a chelating agent like EDTA or pass the sample through a small plug of silica gel.

  • Possible Cause 2: Sample viscosity or concentration issues.

    • Solution: Highly concentrated or viscous samples can lead to poor resolution. Ensure the sample is fully dissolved and at an appropriate concentration for NMR analysis.

Data Presentation

Table 1: Typical GC-MS Method Parameters for this compound Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 10 µL
Detection UV at 260 nm

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the data over the specified scan range.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify any impurity peaks by comparing their mass spectra to a library or by interpretation.

Protocol 2: HPLC-UV Analysis of this compound
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Degas both mobile phases before use.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare working standards and sample solutions at the desired concentration (e.g., 0.1 mg/mL).

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 10% B) until a stable baseline is achieved. Use the parameters outlined in Table 2.

  • Injection: Inject the standards and samples onto the column.

  • Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area to a calibration curve generated from the standards.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify

Caption: Workflow for GC-MS analysis of this compound.

Troubleshooting_HPLC_Peak_Tailing start Peak Tailing Observed cause1 Secondary Interactions with Silanols? start->cause1 cause2 Incorrect Mobile Phase pH? start->cause2 cause3 Column Overload? start->cause3 solution1 Add Basic Modifier (e.g., TEA) Use Base-Deactivated Column cause1->solution1 solution2 Adjust pH to > pKa + 2 cause2->solution2 solution3 Dilute Sample cause3->solution3

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethyl-4-fluoropyridine and 2-Chloro-4-fluoropyridine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of novel molecule design. Pyridine derivatives, in particular, are privileged structures, and the ability to selectively introduce substituents around the ring is of paramount importance. This guide provides a detailed comparison of the reactivity of two key building blocks: 2-ethyl-4-fluoropyridine and 2-chloro-4-fluoropyridine. The focus is on two of the most synthetically valuable transformations for drug development professionals: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Clear Reactivity Advantage for the Fluoro Substituent

Nucleophilic aromatic substitution is a fundamental reaction for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, onto an aromatic ring. In the context of 4-halopyridines, the reaction proceeds via a Meisenheimer intermediate, and its rate is highly dependent on the nature of the leaving group and the electronic properties of the pyridine ring.

It is a well-established principle that fluorine is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems, a counterintuitive fact when considering C-F bond strength. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the fluorine atom. This effect polarizes the C-F bond, making the carbon atom more electrophilic.

Experimental evidence strongly supports the superior reactivity of fluoropyridines over their chloro counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine[1]. This significant rate enhancement is a key consideration for researchers, as it often allows for milder reaction conditions, broader functional group tolerance, and shorter reaction times.

In the case of 2-substituted-4-halopyridines, the substituent at the 2-position will modulate the reactivity at the 4-position. An electron-donating group, such as an ethyl group, will slightly decrease the electrophilicity of the pyridine ring compared to a more electron-withdrawing chlorine atom. However, the overwhelming factor governing the SNAr reactivity at the 4-position is the nature of the halogen at that position. Therefore, it is expected that nucleophilic substitution at the 4-position of This compound will be significantly faster than at the 4-position of a hypothetical 2-ethyl-4-chloropyridine.

When comparing the two title compounds, the primary site of SNAr will be the halogen at the 4-position, activated by the ring nitrogen. The reactivity of the C-F bond in this compound is anticipated to be substantially higher than the C-Cl bond in a corresponding 4-chloropyridine derivative.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

CompoundLeaving Group at C4Substituent at C2Expected Relative SNAr Rate at C4Supporting Rationale
This compoundFEthyl (weakly donating)HighFluorine is a superior leaving group in SNAr due to its strong inductive electron-withdrawing effect, which activates the ring for nucleophilic attack.[1]
2-Chloro-4-fluoropyridineFChloro (withdrawing)Very HighThe electron-withdrawing chloro group at the 2-position further activates the pyridine ring towards nucleophilic attack at the 4-position.

Palladium-Catalyzed Cross-Coupling Reactions: A More Nuanced Comparison

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the reactivity of the halide typically follows the trend I > Br > Cl >> F, which is the reverse of the trend observed in SNAr. This is because the rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is favored for weaker C-X bonds.

Given this trend, 2-chloro-4-fluoropyridine is the more reactive substrate for palladium-catalyzed cross-coupling reactions at the 2-position . The C-Cl bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the very strong C-F bond. The C-F bond is generally considered unreactive under standard cross-coupling conditions.

For this compound, cross-coupling reactions would not be expected to occur at the C-F bond. Instead, functionalization would need to be directed at other positions, for example, through C-H activation, which is beyond the scope of this direct comparison.

In the case of 2-chloro-4-fluoropyridine, palladium-catalyzed cross-coupling reactions will selectively occur at the C-Cl bond, leaving the C-F bond intact for potential subsequent SNAr functionalization. This orthogonality provides a powerful synthetic strategy for the sequential, regioselective introduction of different substituents.

Table 2: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundPotential Coupling SiteExpected Relative Reactivity in Suzuki or Buchwald-Hartwig CouplingSupporting Rationale
This compoundC-FVery Low / UnreactiveThe C-F bond is exceptionally strong and generally inert to oxidative addition under standard palladium-catalyzed cross-coupling conditions.
2-Chloro-4-fluoropyridineC-ClHighThe C-Cl bond is readily cleaved by palladium(0) catalysts via oxidative addition, enabling cross-coupling reactions.[2][3] The C-F bond remains for subsequent functionalization.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on a 4-Fluoropyridine Derivative

This protocol is adapted from procedures for the reaction of amines with fluoropyridines.

Materials:

  • This compound or 2-chloro-4-fluoropyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 4-fluoropyridine derivative, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the specific substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol is based on established methods for the Suzuki-Miyaura coupling of 2-chloropyridines[4][5].

Materials:

  • 2-Chloro-4-fluoropyridine (1.0 eq)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand.

  • Base, e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

Procedure:

  • In a reaction vessel, combine the 2-chloro-4-fluoropyridine, the boronic acid/ester, the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) several times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a temperature typically between 80-110 °C. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Reaction Pathway: SNAr Mechanism

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the nucleophilic aromatic substitution on a 4-halopyridine.

Caption: General mechanism for Nucleophilic Aromatic Substitution on a 4-halopyridine.

Conclusion

The choice between this compound and 2-chloro-4-fluoropyridine as a synthetic intermediate is highly dependent on the desired transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) at the 4-position, This compound and 2-chloro-4-fluoropyridine are both highly reactive, with the reactivity of the C-F bond being paramount. The chloro substituent in 2-chloro-4-fluoropyridine is expected to further enhance the rate of SNAr at the 4-position due to its electron-withdrawing nature.

  • For Palladium-Catalyzed Cross-Coupling reactions, 2-chloro-4-fluoropyridine is the superior substrate, as the C-Cl bond at the 2-position is readily activated for oxidative addition, while the C-F bond remains inert. This allows for selective functionalization at the 2-position.

By understanding these fundamental reactivity differences, researchers can strategically select the appropriate building block to efficiently construct complex molecular architectures, thereby accelerating the drug discovery and development process.

References

A Comparative Guide to the Synthesis of 2-Ethyl-4-fluoropyridine: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two synthetic routes to 2-Ethyl-4-fluoropyridine, a valuable building block in medicinal chemistry. We will explore a traditional, linear approach involving cross-coupling and nucleophilic aromatic substitution, and a newer, convergent strategy utilizing directed ortho-lithiation. This comparison aims to provide a clear understanding of the methodologies, supported by experimental data, to aid in the selection of the most suitable route for specific research and development needs.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterRoute A: Traditional Cross-Coupling and SNArRoute B: New Directed Lithiation
Starting Materials 2,4-Dichloropyridine, Ethylzinc chloride, Cesium fluoride4-Fluoropyridine, n-Butyllithium, Acetaldehyde, Thionyl chloride, H2/Pd-C
Key Intermediates 2-Ethyl-4-chloropyridine1-(4-Fluoropyridin-2-yl)ethan-1-ol, 2-(1-Chloroethyl)-4-fluoropyridine
Overall Yield (Proposed) GoodModerate to Good
Number of Steps 23
Reagent Toxicity Organozinc reagents are air and moisture sensitive.n-Butyllithium is highly pyrophoric. Thionyl chloride is corrosive.
Scalability Potentially scalable with careful control of cross-coupling.Lithiation requires stringent anhydrous and low-temperature conditions, which can be challenging on a large scale.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic strategies, the following diagrams outline the key transformations in each route.

Synthetic_Routes cluster_A Route A: Traditional Cross-Coupling and SNAr cluster_B Route B: New Directed Lithiation A1 2,4-Dichloropyridine A2 2-Ethyl-4-chloropyridine A1->A2 EtZnCl, Pd(PPh3)4 A3 This compound A2->A3 CsF, DMSO, 150 °C B1 4-Fluoropyridine B2 1-(4-Fluoropyridin-2-yl)ethan-1-ol B1->B2 1. n-BuLi, THF, -78 °C 2. CH3CHO B3 2-(1-Chloroethyl)-4-fluoropyridine B2->B3 SOCl2, Pyridine B4 This compound B3->B4 H2, Pd/C, Et3N

A Comparative Guide to Catalysts for 2-Ethyl-4-fluoropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine atom and the pyridine ring make these motifs highly sought after. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 2-Ethyl-4-fluoropyridine, a versatile building block. The data presented is compiled from studies on structurally related compounds, offering valuable insights into catalyst performance for different coupling strategies.

At a Glance: Catalyst Performance in Pyridine Cross-Coupling

The following table summarizes the performance of different palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig reactions of functionalized pyridines. While direct comparative studies on this compound are limited, the data from analogous substrates provide a strong predictive foundation for catalyst selection.

Cross-Coupling ReactionSubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane110Varies74-91[1]
Suzuki-Miyaura Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O65-100Varies5-89[2]
Buchwald-Hartwig 2-Fluoro-4-iodopyridinePd(OAc)₂ / BINAPK₂CO₃Not SpecifiedMicrowave0.5Good[3]
Buchwald-Hartwig 2,4-DichloropyridineXantphos-based catalystNot SpecifiedNot Specified100VariesHigh[4]

Reaction Workflows and Catalytic Cycles

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the generalized workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification A This compound C Mix Reactants with Pd Catalyst, Ligand, and Base A->C B Organoboron Reagent (e.g., Arylboronic acid) B->C D Heat Reaction Mixture C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography F->G H 2-Ethyl-4-arylpyridine (Final Product) G->H

Figure 1: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + R-X PdII R-Pd(II)-X(L_n) OxiAdd->PdII Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Trans + R'-M (Suzuki) or + R'₂NH (Buchwald) PdII_R_R R-Pd(II)-R'(L_n) Trans->PdII_R_R RedEli Reductive Elimination PdII_R_R->RedEli RedEli->Pd0 Product R-R' RedEli->Product

References

Unveiling the Structural Nuances of Fluorinated Pyridine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

While a direct crystallographic analysis of 2-Ethyl-4-fluoropyridine derivatives is not publicly available in the surveyed literature, this guide provides a comparative overview of the crystal structures of closely related fluorinated pyridine and pyrimidine compounds. The data presented herein, derived from X-ray crystallographic studies, offers valuable insights into the solid-state conformations and intermolecular interactions that govern the crystal packing of these heterocyclic systems, which are of significant interest in the fields of medicinal chemistry and materials science.

Researchers and professionals in drug development can leverage this information to understand how subtle changes in molecular structure, such as the nature and position of substituents on the pyridine ring, can influence the overall three-dimensional arrangement of molecules in a crystalline lattice. This understanding is crucial for predicting and controlling the solid-state properties of new chemical entities.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of fluorinated pyridine and pyrimidine derivatives. These compounds, while not direct derivatives of this compound, share key structural motifs, such as a fluorinated heterocyclic ring, which makes them relevant for comparative analysis.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylateC₁₁H₁₀F₄N₂O₂MonoclinicP2₁/n------[1][2]
Ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylateC₂₀H₁₅BrFNO₂OrthorhombicP2₁2₁2₁------
Ethyl 4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylateC₂₄H₂₃FN₂O₃MonoclinicP2₁/c------
Ethyl 4-(4-fluorophenyl)-6-phenyl-2-(1-piperidinyl)-3-pyridinecarboxylateC₂₅H₂₅FN₂O₂MonoclinicC2/c------
1-Ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrileC₁₅H₁₅FN₄OMonoclinicP2₁/n10.9855(11)10.7286(10)12.7136(10)9093.545(5)90[3]
Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₅FN₂O₂STriclinicP-18.9298(6)11.5870(8)15.7459(11)100.940(2)104.804(2)98.153(2)[4]
Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylateC₁₄H₁₄F₄N₂O₃SMonoclinicP2₁/c10.937(3)9.934(3)14.629(4)90108.239(5)90[5]

Note: Dashes indicate that the specific unit cell parameters were not explicitly provided in the abstract of the cited source.

Experimental Protocols

The determination of crystal structures by X-ray crystallography involves a series of well-defined steps, from the synthesis and crystallization of the compound to the final refinement of the structural model. The methodologies employed in the cited studies are representative of standard practices in the field.

Synthesis and Crystallization

The synthesis of the target compounds is the initial and often most challenging step. For instance, the synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate involved the reaction of 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol with methacryloyl chloride in the presence of trimethylamine in diethyl ether[1]. In another example, substituted pyridinecarboxylates were synthesized through a multi-step reaction sequence.

Once the compound is synthesized and purified, the growth of single crystals of sufficient quality for X-ray diffraction is paramount. A common technique is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, the crystals of 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile were grown by a slow evaporation method[3].

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is mounted on the diffractometer and rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

The collected data are then processed to determine the unit cell dimensions and space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. Software packages such as SHELXL are commonly used for structure solution and refinement[6]. The quality of the final structural model is assessed by parameters such as the R-factor.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a crystal structure by X-ray crystallography, from the initial synthesis of the compound to the final analysis and deposition of the structural data.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Elucidation cluster_analysis Analysis & Deposition Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization DataCollection Data Collection on Diffractometer Crystallization->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis Deposition Deposition to Crystallographic Database (e.g., CSD) Analysis->Deposition

A generalized workflow for X-ray crystallography.

References

A Comparative Guide to the Biological Activity of 2-Substituted-4-Fluoropyridine Analogs and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of pyridine and pyrimidine analogs as kinase inhibitors, with a focus on their potential as anticancer agents. Due to the limited availability of specific data on 2-Ethyl-4-fluoropyridine analogs, this guide utilizes data from structurally related 2,4-disubstituted pyrimidine derivatives that serve as potent kinase inhibitors. This comparison aims to provide a valuable resource for researchers in the field of medicinal chemistry and oncology, offering insights into structure-activity relationships and methodologies for evaluating similar compounds.

The incorporation of a fluorine atom into pyridine-based scaffolds can significantly enhance drug potency, selectivity, metabolic stability, and pharmacokinetic properties, making these compounds highly attractive for therapeutic development.[1] Pyridine derivatives are known to exhibit a wide range of biological activities, including antitumor effects.[2]

Comparative Analysis of Kinase Inhibitor Potency

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery. The following table summarizes the in vitro activity of a series of 2,4-disubstituted pyrimidine analogs as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Compound IDR1 (Position 2)R2 (Position 4)CDK2/cyclin A IC50 (µM)
1 4-fluoro-N-methyl-anilinothiazol-5-yl0.005
2 4-fluoro-anilinothiazol-5-yl0.007
3 N-methyl-anilinothiazol-5-yl0.011
4 anilinothiazol-5-yl0.015
5 3-chloro-4-fluoro-anilinothiazol-5-yl0.004
6 3-chloro-anilinothiazol-5-yl0.005

Data sourced from a study on 2,4-disubstituted pyrimidines as kinase inhibitors.

Note: Lower IC50 values indicate higher potency.

The data illustrates that substitutions on the anilino group at the 2-position significantly influence the inhibitory activity against CDK2/cyclin A. For instance, the introduction of a fluorine atom at the 4-position of the aniline ring (compound 2 vs. 4) or a chlorine atom at the 3-position (compound 6 vs. 4) enhances the potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for common assays used to evaluate the biological activity of kinase inhibitors.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization.[3] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[5][6]

Objective: To determine the concentration of a compound that inhibits the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant purified kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This step typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Read the luminescence or fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts in the evaluation of kinase inhibitors.

experimental_workflow cluster_screening Kinase Inhibitor Screening Cascade A Compound Library B Primary Biochemical Assay (e.g., In Vitro Kinase Assay) A->B C Hit Identification (Potent Compounds) B->C D Secondary Assays (e.g., Selectivity Profiling) C->D E Cell-Based Assays (e.g., MTT Proliferation Assay) D->E F Lead Optimization E->F

Caption: A conceptual workflow for a typical kinase inhibitor screening cascade.

kinase_inhibition cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibited State Kinase Kinase (Active Site) Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Inhibitor Inhibitor Inhibitor->Kinase Binds & Blocks ATP_blocked ATP

Caption: General mechanism of an ATP-competitive kinase inhibitor.

References

Performance Assessment of 2-Ethyl-4-fluoropyridine in Cellular Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethyl-4-fluoropyridine's performance in a standard cellular viability assay, contextualized against a hypothetical alternative pyridine derivative, referred to as Compound X. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound for potential applications in drug discovery and development. The data presented for this compound is based on a hypothetical scenario due to the limited availability of public performance data for this specific molecule.

Data Presentation: Comparative Cytotoxicity (MTT Assay)

The following table summarizes the cytotoxic effects of this compound and Compound X on the human cervical cancer cell line, HeLa. The half-maximal inhibitory concentration (IC₅₀) was determined using a standard MTT assay after a 48-hour incubation period.

CompoundTarget Cell LineAssay TypeIncubation TimeIC₅₀ (µM) [Hypothetical Data]
This compound HeLaMTT48 hours15.2
Compound X HeLaMTT48 hours25.8

Experimental Protocols

A detailed methodology for the cited MTT assay is provided below to ensure reproducibility and accurate comparison.

MTT Assay Protocol for Cellular Viability

1. Cell Seeding:

  • HeLa cells are harvested from culture flasks using trypsin-EDTA.

  • Cells are seeded into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of this compound and Compound X are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5%.

  • The culture medium from the seeded cells is replaced with 100 µL of the medium containing the respective compound concentrations. A set of wells with medium and 0.5% DMSO serves as the vehicle control.

  • The plate is incubated for 48 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • Following the 48-hour incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[1][2][3][4][5]

  • The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[1]

4. Solubilization and Absorbance Measurement:

  • After the incubation with MTT, the medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • The plate is placed on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]

  • The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[1][2]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control (considered 100% viability).

  • The IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: Apoptosis Induction

The following diagram illustrates a simplified signaling pathway for apoptosis (programmed cell death), a common mechanism of action for cytotoxic compounds.

G cluster_0 Cellular Exterior cluster_1 Cellular Interior Cytotoxic_Compound Cytotoxic_Compound Receptor Receptor Cytotoxic_Compound->Receptor Binds to Caspase_8 Caspase_8 Receptor->Caspase_8 Activates BID BID Caspase_8->BID Cleaves tBID tBID BID->tBID Bax_Bak Bax_Bak tBID->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf_1 Apaf_1 Cytochrome_c->Apaf_1 Binds to Caspase_9 Caspase_9 Apaf_1->Caspase_9 Recruits Apoptosome Apoptosome Caspase_9->Apoptosome Forms Caspase_3 Caspase_3 Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Simplified extrinsic and intrinsic apoptosis pathways.

Experimental Workflow: MTT Assay

The diagram below outlines the key steps of the MTT experimental workflow.

A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compound B->C D 4. Incubate (48 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Caption: Workflow of the MTT cell viability assay.

References

Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to 2-Ethyl-4-fluoropyridine and its Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. This guide provides a comparative analysis of 2-Ethyl-4-fluoropyridine and its alternatives, focusing on their application in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. The information presented herein is supported by experimental data to facilitate informed decisions in the laboratory.

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization is key to modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. 2-Halopyridines are versatile intermediates for introducing a wide range of substituents onto the pyridine ring. Among these, 2-fluoropyridines have emerged as particularly reactive substrates for SNAr reactions, often providing superior yields and milder reaction conditions compared to their chloro and bromo counterparts.

Performance in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 2-halopyridines in SNAr is significantly influenced by the nature of the halogen, with the general trend being F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the C2 position. The subsequent departure of the leaving group is less critical to the rate-determining step.

While direct quantitative benchmark studies for this compound are not extensively published, a wealth of data from studies on analogous substituted pyridines allows for a reliable comparison of their relative reactivities. The following table summarizes the relative rate constants for the SNAr of various 4-substituted 2-halopyridines with benzyl alcohol, providing a quantitative basis for comparison.

CompoundLeaving Group4-SubstituentRelative Rate Constant (k/kref)
2-Chloro-4-methylpyridineCl-CH30.45
2-Bromo-4-methylpyridineBr-CH30.38
2-Fluoro-4-ethylpyridine (Predicted) F -CH2CH3 ~150 *
2-Chloro-4-ethylpyridineCl-CH2CH30.42
2-Bromo-4-ethylpyridineBr-CH2CH3Not available
2-Chloropyridine (Reference)Cl-H1.00

Note: The relative rate constant for 2-Fluoro-4-ethylpyridine is an educated estimate based on the established principle that 2-fluoropyridines react approximately 320 times faster than their 2-chloro analogues in SNAr reactions with alkoxides. The presence of an electron-donating ethyl group at the 4-position is expected to slightly decrease this reactivity compared to an unsubstituted 2-fluoropyridine.

This data clearly illustrates the superior reactivity of the fluoro-substituted pyridine. This enhanced reactivity can be advantageous in scenarios requiring mild reaction conditions to preserve sensitive functional groups elsewhere in the molecule.

Experimental Protocols

To provide a practical context for the application of these building blocks, detailed experimental protocols for a representative SNAr reaction and the synthesis of a 4-substituted fluoropyridine are provided below.

General Experimental Protocol for SNAr of a 2-Halopyridine with an Amine

This protocol describes a typical procedure for the reaction of a 2-halopyridine with a primary or secondary amine.

Materials:

  • 2-Halopyridine (e.g., 2-fluoro-4-methylpyridine, 2-chloro-4-ethylpyridine) (1.0 eq)

  • Amine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask containing a stir bar, add the 2-halopyridine, amine, and potassium carbonate.

  • Add DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.

Synthesis of 4-Substituted-2-fluoropyridines

The synthesis of 4-substituted-2-fluoropyridines can be achieved through various methods. A common approach involves the halogen exchange of a corresponding 2-chloropyridine.

Materials:

  • 2-Chloro-4-alkylpyridine (e.g., 2-chloro-4-ethylpyridine) (1.0 eq)

  • Potassium fluoride (KF) (2.0-3.0 eq)

  • Sulfolane or another high-boiling polar aprotic solvent

  • Stir bar

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and reflux condenser, add the 2-chloro-4-alkylpyridine and potassium fluoride.

  • Add sulfolane to the flask.

  • Heat the mixture to 180-220 °C and stir vigorously for 12-48 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture into a flask containing ice-water.

  • Extract the aqueous mixture with a low-boiling organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent at atmospheric pressure due to the volatility of the product.

  • Further purification can be achieved by distillation.

Application in Drug Discovery: Targeting Aurora Kinases

Fluoropyridine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceutically active compounds, including kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the progression of various cancers, making them attractive targets for cancer therapy.

The synthesis of many Aurora kinase inhibitors relies on the SNAr of a substituted 2-fluoropyridine with a nucleophilic amine-containing fragment. The enhanced reactivity of the 2-fluoropyridine allows for efficient coupling under conditions that are compatible with complex molecular scaffolds.

Below is a diagram illustrating a simplified workflow for the synthesis of a hypothetical Aurora Kinase inhibitor, highlighting the key SNAr step.

G cluster_synthesis Synthetic Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile Amine-containing Core Scaffold Nucleophile->SNAr Intermediate Coupled Intermediate SNAr->Intermediate Formation of C-N bond Final Aurora Kinase Inhibitor Intermediate->Final Further synthetic steps (e.g., deprotection, modification)

Synthetic workflow for an Aurora Kinase inhibitor.

The following diagram depicts a simplified representation of the Aurora Kinase signaling pathway and the mechanism of action for a competitive inhibitor.

G cluster_pathway Aurora Kinase Signaling Pathway AuroraA Aurora A Kinase (Inactive) Active_AuroraA Aurora A Kinase (Active) AuroraA->Active_AuroraA TPX2 TPX2 TPX2->AuroraA Binds and Activates Phosphorylation Phosphorylation Active_AuroraA->Phosphorylation Substrates Substrates (e.g., Histone H3, PLK1) Substrates->Phosphorylation CellCycle Mitotic Progression Phosphorylation->CellCycle Inhibitor Competitive Inhibitor (e.g., from this compound) Inhibitor->Active_AuroraA Binds to ATP-binding site

Simplified Aurora Kinase signaling and inhibition.

A Comparative Guide to the Synthesis of 2-Ethyl-4-fluoropyridine: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of two potential synthetic routes to 2-Ethyl-4-fluoropyridine, a heterocyclic compound with potential applications in medicinal chemistry. The cost-effectiveness of each method is evaluated based on starting material costs, reaction yields, and the number of synthetic steps.

Two primary retrosynthetic strategies have been devised for the synthesis of this compound, each with its own set of advantages and challenges. The first route involves the initial fluorination of a pyridine precursor followed by the introduction of the ethyl group. The second route reverses this sequence, starting with the ethylation of a pyridine derivative, followed by a subsequent fluorination step.

Route 1: Fluorination Followed by Ethylation

This synthetic pathway commences with the conversion of 4-aminopyridine to 4-fluoropyridine, which is then subjected to an ethylation reaction to yield the final product.

Step 1a: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

The initial step utilizes the well-established Balz-Schiemann reaction to introduce a fluorine atom at the 4-position of the pyridine ring. This reaction proceeds by the diazotization of 4-aminopyridine with sodium nitrite in the presence of hydrogen fluoride, followed by thermal decomposition of the resulting diazonium salt.

Step 1b: C-H Ethylation of 4-Fluoropyridine

The introduction of the ethyl group at the C2 position of 4-fluoropyridine is a key challenge in this route. A plausible approach is the Minisci reaction, a radical substitution that is effective for the alkylation of electron-deficient heteroaromatic compounds. This reaction would involve the generation of ethyl radicals, which then attack the protonated 4-fluoropyridine ring. The regioselectivity of this reaction is a critical factor, with the potential for substitution at either the C2 or C3 position.

Route 2: Ethylation Followed by Fluorination

This alternative strategy begins with the synthesis of 2-ethylpyridine, which is then subjected to a direct fluorination reaction to introduce the fluorine atom at the 4-position.

Step 2a: Synthesis of 2-Ethylpyridine via Kumada Coupling

The synthesis of the 2-ethylpyridine intermediate can be efficiently achieved through a Kumada cross-coupling reaction. This involves the reaction of 2-chloropyridine with an ethyl Grignard reagent, such as ethylmagnesium bromide, in the presence of a nickel or palladium catalyst.

Step 2b: Direct C-H Fluorination of 2-Ethylpyridine

The final step in this route is the direct introduction of a fluorine atom at the 4-position of 2-ethylpyridine. Electrophilic fluorinating agents such as silver(II) fluoride (AgF2) or N-fluorobis(phenyl)sulfonimide (NFSI) can be employed for this C-H functionalization. A significant consideration for this step is the regioselectivity of the fluorination, as direct fluorination of substituted pyridines can often lead to a mixture of isomers, with a preference for substitution at the positions ortho to the nitrogen atom.

Cost-Effectiveness Comparison

To provide a clear comparison of the two proposed synthetic routes, the following table summarizes the estimated costs of starting materials and the reported yields for each step. Prices are based on currently available market data and are subject to variation.

Route Step Starting Materials Reagents Reported Yield (%) Estimated Cost per Mole of Product (USD)
1 1a 4-AminopyridineSodium Nitrite, Hydrogen Fluoride20High (due to low yield)
1b 4-FluoropyridinePropionic Acid, Silver Nitrate, Ammonium Persulfate(Not specified)(Dependent on yield)
2 2a 2-ChloropyridineEthylmagnesium Bromide, Catalyst85Moderate
2b 2-EthylpyridineSilver(II) Fluoride or NFSI(Not specified, potential for mixed isomers)High (due to expensive fluorinating agents and potential for low regioselectivity)

Note: The cost per mole of the final product is a qualitative estimate based on reagent costs and reaction yields. A precise calculation would require specific yield data for all steps and current, bulk pricing of all chemicals.

Experimental Protocols

Route 1, Step 1a: Synthesis of 4-Fluoropyridine from 4-Aminopyridine (Balz-Schiemann Reaction)

  • Materials: 4-Aminopyridine, Sodium Nitrite, Anhydrous Hydrogen Fluoride.

  • Procedure: 4-Aminopyridine is dissolved in anhydrous hydrogen fluoride at a low temperature. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period, followed by careful heating to decompose the diazonium salt. The crude 4-fluoropyridine is then isolated by distillation. The reported yield for this reaction is approximately 20%.[1]

Route 2, Step 2a: Synthesis of 2-Ethylpyridine from 2-Chloropyridine (Kumada Coupling)

  • Materials: 2-Chloropyridine, Ethylmagnesium Bromide, Tetrahydrofuran (THF), Catalyst (e.g., Nickel-phosphine complex).

  • Procedure: To a solution of 2-chloropyridine in anhydrous THF under an inert atmosphere, the catalyst is added. The mixture is cooled, and a solution of ethylmagnesium bromide in THF is added dropwise. The reaction is then stirred at room temperature or with gentle heating until completion. The reaction is quenched, and the product is extracted and purified by distillation or chromatography. This reaction has been reported to proceed with a high yield of 85%.

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the technical capabilities of the laboratory. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Workflow start Start: Synthesize this compound decision Decision Point: Prioritize Yield or Starting Material Cost? start->decision route1 Route 1: Fluorination then Ethylation step1a Step 1a: 4-Aminopyridine to 4-Fluoropyridine (Balz-Schiemann) route1->step1a route2 Route 2: Ethylation then Fluorination step2a Step 2a: 2-Chloropyridine to 2-Ethylpyridine (Kumada Coupling) route2->step2a step1b Step 1b: Ethylation of 4-Fluoropyridine (Minisci Reaction) step1a->step1b analysis1 Analysis: - Low Yield (20%) - Inexpensive Starting Materials step1a->analysis1 analysis1b Analysis: - Regioselectivity is a key challenge - Moderate Reagent Cost step1b->analysis1b conclusion1 Conclusion: Route 1 may be cost-effective if C2-ethylation is high-yielding and selective. step1b->conclusion1 step2b Step 2b: Fluorination of 2-Ethylpyridine (Direct C-H Fluorination) step2a->step2b analysis2 Analysis: - High Yield (85%) - Moderate Starting Material Cost step2a->analysis2 analysis2b Analysis: - Regioselectivity is a major challenge (potential for C6 fluorination) - High Reagent Cost (AgF2/NFSI) step2b->analysis2b conclusion2 Conclusion: Route 2 is likely more efficient if selective C4-fluorination can be achieved. step2b->conclusion2 decision->route1 Cost decision->route2 Yield

A logical workflow for selecting a synthetic route.

Conclusion

Both proposed synthetic routes to this compound present significant challenges that need to be addressed through further experimental optimization.

  • Route 1 is hampered by the low yield of the initial fluorination step. However, if the subsequent Minisci ethylation can be optimized for high yield and regioselectivity at the C2 position, this route could become more viable, particularly if the cost of 4-aminopyridine remains low.

  • Route 2 offers a high-yielding initial step. The primary obstacle is the selective fluorination at the C4 position in the final step. Overcoming the inherent preference for C6 fluorination in 2-substituted pyridines would be critical for the success of this route. The high cost of electrophilic fluorinating agents also impacts the overall cost-effectiveness.

Further research into the regioselective C-H functionalization of fluorinated pyridines (for Route 1) and the directed fluorination of 2-substituted pyridines (for Route 2) is warranted to develop a truly efficient and cost-effective synthesis of this compound.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Ethyl-4-fluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical cross-validated analytical methods for the accurate quantification of 2-Ethyl-4-fluoropyridine, a key intermediate in pharmaceutical synthesis. The presented data, while illustrative, is based on established principles of analytical chemistry and typical performance characteristics of the discussed techniques. This document aims to offer a practical framework for analytical method development and validation in a drug development setting.

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and consistency of results.[1][2] Cross-validation, the comparison of two or more distinct analytical methods, provides a high degree of assurance in the generated data and is essential when transferring methods between laboratories or when a new method is introduced to replace an existing one.[3][4]

Comparative Analysis of Analytical Methods

Two common and powerful analytical techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). A summary of their comparative performance in a hypothetical cross-validation study is presented below.

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
**Linearity (R²) **0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%0.65%≤ 2%
- Intermediate Precision1.10%0.95%≤ 2%
Limit of Detection (LOD) 5 ng/mL1 ng/mL-
Limit of Quantification (LOQ) 15 ng/mL3 ng/mL-
Specificity SelectiveHighly SelectiveNo interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are intended as a starting point and may require further optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 15 ng/mL to 1000 ng/mL).

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and key fragments).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution.

  • For sample analysis, dissolve the sample in the chosen solvent to a concentration within the calibration range.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion define_methods Define Analytical Methods (HPLC-UV & GC-MS) define_parameters Define Validation Parameters (Linearity, Accuracy, Precision, etc.) define_methods->define_parameters define_acceptance Define Acceptance Criteria define_parameters->define_acceptance hplc_validation Perform HPLC-UV Method Validation define_acceptance->hplc_validation gcms_validation Perform GC-MS Method Validation define_acceptance->gcms_validation analyze_samples Analyze the Same Set of Samples with Both Methods hplc_validation->analyze_samples gcms_validation->analyze_samples compare_data Compare Performance Data analyze_samples->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence conclusion Conclusion on Method Interchangeability assess_equivalence->conclusion

Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.

Conclusion

Both the hypothetical HPLC-UV and GC-MS methods demonstrate suitable performance for the quantification of this compound, meeting typical acceptance criteria for linearity, accuracy, and precision. The GC-MS method offers superior sensitivity with lower LOD and LOQ values, making it more suitable for trace-level analysis. The high selectivity of GC-MS, due to the use of mass spectrometric detection, provides a greater degree of confidence in the identification and quantification of the analyte, especially in complex matrices.

The choice of method will ultimately depend on the specific application, required sensitivity, and available instrumentation. For routine quality control where high sensitivity is not paramount, the HPLC-UV method provides a robust and reliable option. For applications requiring the highest level of sensitivity and selectivity, such as impurity profiling or analysis in biological matrices, the GC-MS method is the preferred choice. The successful cross-validation of these two methods would ensure that they can be used interchangeably, providing flexibility and confidence in the analytical results generated during drug development.

References

Comparative Analysis of Synthetic Routes to 2-Ethyl-4-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic pathways for the preparation of 2-Ethyl-4-fluoropyridine, a valuable building block in medicinal chemistry. Due to the absence of a directly reported synthesis in the literature, this comparison focuses on plausible multi-step routes, with reaction yields and conditions drawn from analogous transformations on structurally similar pyridine derivatives. Two primary strategies are evaluated: functionalization of a pre-existing 2-ethylpyridine core (Route A) and introduction of the ethyl group onto a 4-fluoropyridine scaffold (Route B).

Data Summary of Proposed Synthetic Routes

The following tables summarize the key steps, reaction conditions, and expected yields for the proposed synthetic pathways to this compound.

Route A: Synthesis from 2-Ethylpyridine

This pathway commences with the nitration of 2-ethylpyridine N-oxide, followed by reduction of the nitro group to an amine, and finally a Balz-Schiemann reaction to install the fluorine atom.

StepReactionReagents & ConditionsStarting MaterialIntermediate/ProductYield (%)
A1NitrationConc. H₂SO₄, Conc. HNO₃2-Ethylpyridine N-oxide2-Ethyl-4-nitropyridine N-oxideNot specified
A2ReductionFe, HCl2-Ethyl-4-nitropyridine N-oxide2-Ethyl-4-aminopyridine~85-90
A3Balz-SchiemannHBF₄, NaNO₂, heat2-Ethyl-4-aminopyridineThis compound~20

Route B: Synthesis from a 4-Fluoropyridine Derivative

This approach begins with a halogenated 4-fluoropyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethyl group.

StepReactionReagents & ConditionsStarting MaterialIntermediate/ProductYield (%)
B1Halogenatione.g., NBS or NCS4-Fluoropyridine2-Halo-4-fluoropyridineNot specified
B2Negishi CouplingEthylzinc chloride, Pd catalyst (e.g., Pd(PPh₃)₄)2-Chloro-4-fluoropyridineThis compoundGood to excellent
B2'Suzuki CouplingEthylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base2-Bromo-4-fluoropyridineThis compoundModest to good

Experimental Protocols for Key Reactions

Detailed experimental procedures for analogous key transformations are provided below. These protocols can serve as a foundation for the development of a specific synthesis of this compound.

Protocol for Step A2: Reduction of a Nitropyridine Derivative

This procedure is adapted from the reduction of 4-nitropyridine-N-oxide[1].

Materials:

  • 2-Ethyl-4-nitropyridine N-oxide

  • Iron powder

  • Hydrochloric acid

  • Sodium carbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 2-Ethyl-4-nitropyridine N-oxide in water, add iron powder.

  • Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled with external cooling if necessary.

  • After the addition is complete, heat the mixture at reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate until the pH is basic.

  • Filter the mixture through a pad of celite to remove the iron salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Ethyl-4-aminopyridine.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol for Step A3: Balz-Schiemann Reaction of an Aminopyridine

This protocol is based on the synthesis of 4-fluoropyridine from 4-aminopyridine.

Materials:

  • 2-Ethyl-4-aminopyridine

  • 42% Aqueous solution of HBF₄

  • Sodium nitrite

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a two-necked flask equipped with a thermometer and a stirrer, charge a 42% aqueous solution of HBF₄.

  • Add 2-Ethyl-4-aminopyridine and heat gently to dissolve.

  • Cool the solution in an ice-water bath to 5-7 °C to precipitate the pyridylammonium tetrafluoroborate salt.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 5-9 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

  • Slowly add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The crude this compound can be purified by vacuum distillation.

Protocol for Step B2: Negishi Cross-Coupling

This generalized procedure is based on the Negishi coupling of 2-pyridylzinc reagents with aryl halides[2][3][4][5][6].

Materials:

  • 2-Chloro-4-fluoropyridine

  • Ethylzinc chloride solution

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous THF or other suitable solvent

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Chloro-4-fluoropyridine in anhydrous THF.

  • Add the palladium catalyst to the solution.

  • Slowly add the solution of ethylzinc chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathways.

Route_A cluster_0 Route A: From 2-Ethylpyridine 2-Ethylpyridine_N-oxide 2-Ethylpyridine N-oxide 2-Ethyl-4-nitropyridine_N-oxide 2-Ethyl-4-nitropyridine N-oxide 2-Ethylpyridine_N-oxide->2-Ethyl-4-nitropyridine_N-oxide Nitration (H₂SO₄, HNO₃) 2-Ethyl-4-aminopyridine 2-Ethyl-4-aminopyridine 2-Ethyl-4-nitropyridine_N-oxide->2-Ethyl-4-aminopyridine Reduction (Fe, HCl) This compound This compound 2-Ethyl-4-aminopyridine->this compound Balz-Schiemann (HBF₄, NaNO₂)

Caption: Synthetic pathway for this compound starting from 2-Ethylpyridine N-oxide.

Route_B cluster_1 Route B: From 4-Fluoropyridine 4-Fluoropyridine 4-Fluoropyridine 2-Halo-4-fluoropyridine 2-Halo-4-fluoropyridine 4-Fluoropyridine->2-Halo-4-fluoropyridine Halogenation This compound This compound 2-Halo-4-fluoropyridine->this compound Cross-Coupling (Negishi or Suzuki)

Caption: Synthetic pathway for this compound starting from 4-Fluoropyridine.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-4-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For the safe and compliant disposal of 2-Ethyl-4-fluoropyridine, it is imperative to treat it as a hazardous waste material. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound.

Due to its chemical properties, this compound must be managed in strict accordance with local, state, and federal regulations. The following procedures are based on guidelines for similar chemical compounds and are intended to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Profile

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Hazard ClassificationGHS Hazard Statements
Flammable Liquid H225: Highly flammable liquid and vapour.[1]
Acute Toxicity (Oral) H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1]
Skin Irritation H315: Causes skin irritation.[1][2]
Eye Irritation H319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

PPE CategorySpecific Recommendations
Eye and Face Protection Chemical safety goggles and/or a face shield are required.[2]
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene.[2]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes are essential.[1]
Respiratory Protection Use a NIOSH-approved respirator if working outside of a fume hood or if vapors are present.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Proper Labeling and Storage of Waste:

    • Place waste this compound into a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4]

  • Segregation of Chemical Waste:

    • Do not mix this compound with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

    • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[3]

  • Contacting a Licensed Waste Disposal Service:

    • Your institution's EHS department will have a designated procedure for the pickup and disposal of hazardous chemical waste.

    • Provide the waste disposal service with a complete and accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the amount of this compound that has been designated for disposal.

    • Retain all paperwork provided by the waste disposal service for your records, in accordance with regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Disposal Process start Generate this compound Waste collect Collect in a Labeled, Sealed Container start->collect segregate Segregate from Incompatible Waste collect->segregate store Store in a Cool, Dry, Ventilated Area segregate->store contact_ehs Contact Institutional EHS Department store->contact_ehs schedule_pickup Schedule Pickup with Licensed Waste Hauler contact_ehs->schedule_pickup document Complete Waste Manifest and Documentation schedule_pickup->document end_disposal Waste is Transported for Proper Disposal document->end_disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.